3-Bromo-5-butoxybenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-butoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-3-4-15-10-6-8(11(13)14)5-9(12)7-10/h5-7H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCCOARBZOWPJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681823 | |
| Record name | 3-Bromo-5-butoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228956-96-4 | |
| Record name | 3-Bromo-5-butoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228956-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-butoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-butoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-butoxybenzoic acid, a substituted aromatic carboxylic acid, presents a molecule of interest for various applications within chemical synthesis and drug discovery. This technical guide provides a consolidated overview of its known chemical and physical properties. However, it is important to note that publicly available experimental data, detailed protocols, and comprehensive biological activity studies for this specific compound are limited at present. This document summarizes the available information and provides context based on structurally related compounds.
Chemical and Physical Properties
Currently, detailed experimental data for many of the physicochemical properties of this compound are not extensively reported in scientific literature. The following tables summarize the available identifying information.
Table 1: General Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1228956-96-4 |
| Molecular Formula | C₁₁H₁₃BrO₃ |
| Molecular Weight | 273.12 g/mol |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 3.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 272.0099 g/mol | PubChem |
| Monoisotopic Mass | 272.0099 g/mol | PubChem |
| Topological Polar Surface Area | 46.5 Ų | PubChem |
| Heavy Atom Count | 15 | PubChem |
| Complexity | 229 | PubChem |
Note: The properties listed in Table 2 are computationally predicted and have not been experimentally verified.
Synthesis and Experimental Protocols
A potential synthetic workflow is outlined below. This is a theoretical pathway and would require optimization and experimental validation.
Figure 1: A conceptual synthetic pathway for this compound.
General Considerations for Synthesis
-
Starting Materials: A likely starting material would be 3-bromo-5-hydroxybenzoic acid or a protected derivative.
-
Etherification: The butoxy group could be introduced via a Williamson ether synthesis, reacting the hydroxyl group with an appropriate butyl halide (e.g., 1-bromobutane) in the presence of a base.
-
Purification: Purification of the final product would likely involve standard techniques such as recrystallization or column chromatography.
-
Characterization: The structure and purity of the synthesized compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Biological Activity and Drug Development
There is currently no publicly available information regarding the biological activity, pharmacological properties, or potential applications in drug development of this compound. Research into the biological effects of this specific molecule has not been reported in peer-reviewed literature.
Structure-Activity Relationship (SAR) Insights from Related Compounds
While direct data is lacking, the biological activities of structurally similar benzoic acid derivatives can offer some hypotheses. For instance, various substituted benzoic acids have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromine atom and a butoxy group on the benzoic acid scaffold would influence its lipophilicity, electronic properties, and steric profile, all of which are critical determinants of biological activity.
Signaling Pathways
Due to the absence of research on the biological effects of this compound, there are no known signaling pathways associated with this compound.
Conclusion
This compound is a chemical entity with established basic identifiers. However, a comprehensive understanding of its chemical properties, a validated synthetic protocol, and its biological significance are yet to be established in the public domain. This technical guide highlights the current knowledge gap and underscores the need for further experimental investigation to elucidate the characteristics and potential applications of this compound for researchers, scientists, and drug development professionals. Future studies are required to determine its physical and chemical properties, develop robust synthetic and analytical methods, and explore its pharmacological profile.
Technical Guide: 3-Bromo-5-butoxybenzoic Acid
CAS Number: 1228956-96-4
An In-depth Technical Overview for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-5-butoxybenzoic acid, a substituted benzoic acid derivative of interest in chemical and pharmaceutical research. This document details its physicochemical properties, a putative synthesis protocol, and explores its potential biological significance based on the activities of structurally related molecules.
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for laboratory handling, experimental design, and analytical characterization.
| Property | Value |
| CAS Number | 1228956-96-4 |
| Molecular Formula | C₁₁H₁₃BrO₃ |
| Molecular Weight | 273.12 g/mol |
| IUPAC Name | This compound |
| SMILES | CCCCOC1=CC(=CC(=C1)Br)C(=O)O |
| Appearance | White to off-white solid (predicted) |
| Purity | Typically ≥97% (as supplied by vendors) |
| Storage Conditions | Store in a cool, dry place. |
Experimental Protocols
Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, the following protocols are based on established methods for the synthesis of structurally similar substituted benzoic acids. These should be regarded as illustrative and may require optimization.
Putative Synthesis of this compound
The synthesis of this compound can be envisioned through a two-step process starting from a commercially available precursor, methyl 3-bromo-5-hydroxybenzoate. This approach involves a Williamson ether synthesis followed by hydrolysis of the methyl ester.
Step 1: Etherification of Methyl 3-bromo-5-hydroxybenzoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-bromo-5-hydroxybenzoate (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution. The suspension is stirred at room temperature for 30 minutes.
-
Alkylation: Add 1-bromobutane (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The filtrate is concentrated under reduced pressure to yield the crude methyl 3-bromo-5-butoxybenzoate.
Step 2: Hydrolysis of Methyl 3-bromo-5-butoxybenzoate
-
Reaction Setup: Dissolve the crude methyl 3-bromo-5-butoxybenzoate from the previous step in a mixture of methanol and water.
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Saponification: Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the ester is fully hydrolyzed.
-
Work-up and Purification: After cooling, the methanol is removed under reduced pressure. The aqueous residue is then acidified to a pH of approximately 2-3 using a dilute solution of hydrochloric acid (HCl), which will precipitate the this compound. The solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Putative two-step synthesis of this compound.
Potential Biological Significance and Applications
While specific biological activities of this compound are not extensively documented, the broader class of substituted benzoic acids is known for a range of biological effects.[1][2] These compounds have been investigated for their antimicrobial, anti-inflammatory, and other pharmacological properties. The presence of a bromine atom and a butoxy group on the benzoic acid scaffold of this particular molecule suggests it may have interesting biological activities worth exploring.
Hypothetical Interaction with Serum Albumin
Substituted benzoic acids are known to bind to serum albumins, which can influence their pharmacokinetic properties.[3] The binding affinity is often dependent on the nature and position of the substituents on the aromatic ring. It is plausible that this compound, with its lipophilic butoxy group, could interact with the hydrophobic binding pockets of proteins like bovine serum albumin (BSA).
Caption: Hypothetical interaction with bovine serum albumin.
Potential as a Modulator of Inflammatory Pathways
Some benzoic acid derivatives have demonstrated anti-inflammatory properties.[1] A hypothetical mechanism could involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). The structural features of this compound could allow it to fit into the active site of such enzymes, potentially modulating their activity and downstream signaling.
Caption: Hypothetical modulation of a pro-inflammatory pathway.
Conclusion
This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data is currently sparse, this guide provides a foundational understanding of its properties and a framework for future research. The provided protocols and hypothetical biological pathways, based on the known science of similar compounds, are intended to serve as a starting point for researchers and professionals in the field. Further experimental validation is necessary to fully elucidate the synthesis, properties, and biological activities of this compound.
References
Synthesis of 3-Bromo-5-butoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic route for 3-Bromo-5-butoxybenzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is based on established chemical principles, primarily the Williamson ether synthesis. This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthetic pathway.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved from the commercially available starting material, 3-Bromo-5-hydroxybenzoic acid. The core of this transformation is the alkylation of the phenolic hydroxyl group with a butyl halide under basic conditions. This method, a variation of the Williamson ether synthesis, is a robust and widely used method for preparing ethers.
Quantitative Data Summary
A summary of the physical and chemical properties of the key compounds involved in this synthesis is provided in the table below for easy reference and comparison.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Bromo-5-hydroxybenzoic acid | 140472-69-1 | C₇H₅BrO₃ | 217.02 | 237-241 |
| 1-Bromobutane | 109-65-9 | C₄H₉Br | 137.02 | -112 |
| Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | 891 |
| This compound | 1228956-96-4 | C₁₁H₁₃BrO₃ | 273.12 | Not available |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Williamson ether synthesis on phenolic acids.[1]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Materials:
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3-Bromo-5-hydroxybenzoic acid (1.0 eq)
-
1-Bromobutane (1.2 eq)
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Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
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Deionized Water
Equipment:
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Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
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Separatory funnel
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Büchner funnel and flask
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Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-Bromo-5-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to dissolve the solids. To this stirred suspension, add 1-bromobutane (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing an excess of deionized water.
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Acidification: Acidify the aqueous mixture to a pH of 2-3 using 1M HCl. A precipitate should form. If a precipitate does not form, or if the product is oily, proceed to extraction.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x volume of the organic phase) and brine (1 x volume of the organic phase).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Workflow and Logic Diagram
The following diagram illustrates the logical flow of the experimental procedure, from the initial setup to the final purified product.
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Considerations
-
Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
1-Bromobutane is flammable and an irritant.
-
DMF is a skin and respiratory irritant.
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
References
An In-depth Technical Guide to 3-Bromo-5-butoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 3-Bromo-5-butoxybenzoic acid. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide leverages data from structurally related analogs to provide predicted characteristics and a plausible experimental protocol.
Molecular Structure and Identifiers
This compound is a monosubstituted benzoic acid derivative. The structure consists of a benzene ring substituted with a bromine atom, a butoxy group, and a carboxylic acid group at positions 3, 5, and 1, respectively.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1228956-96-4 | N/A |
| Molecular Formula | C₁₁H₁₃BrO₃ | N/A |
| Molecular Weight | 273.12 g/mol | N/A |
| Canonical SMILES | CCCCOC1=CC(=CC(=C1)C(=O)O)Br | N/A |
| Predicted logP | 3.32620 | N/A |
| Storage Temperature | Ambient | N/A |
Physicochemical Properties
Table 2: Physicochemical Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 155-158 |
| 3-Bromo-5-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 237-241[1] |
| 3-Bromo-5-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | 190-196 |
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not available in the searched databases, the expected spectral characteristics can be predicted based on the analysis of its functional groups and data from analogous compounds.
¹H NMR:
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Aromatic protons would appear as multiplets or distinct singlets/doublets in the range of 7.0-8.0 ppm.
-
The protons of the butoxy group would be observed in the upfield region: a triplet around 4.0 ppm (OCH₂), a multiplet around 1.7 ppm (OCH₂CH₂), a multiplet around 1.5 ppm (CH₂CH₃), and a triplet around 0.9 ppm (CH₃).
-
The acidic proton of the carboxylic acid would be a broad singlet, typically downfield (>10 ppm), and may be exchangeable with D₂O.
¹³C NMR:
-
The carbonyl carbon of the carboxylic acid would be expected around 165-175 ppm.
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Aromatic carbons would appear in the 110-140 ppm range, with the carbon attached to the bromine showing a lower chemical shift.
-
The carbons of the butoxy group would be in the upfield region, with the OCH₂ carbon around 68-70 ppm.
IR Spectroscopy:
-
A broad O-H stretch from the carboxylic acid dimer is expected from 2500-3300 cm⁻¹.
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A strong C=O stretch for the carboxylic acid should appear around 1700 cm⁻¹.
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C-O stretching vibrations for the ether and carboxylic acid will be present in the 1200-1300 cm⁻¹ region.
-
C-Br stretching will be observed in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be expected at m/z 272 and 274 with approximately equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Fragmentation would likely involve the loss of the butoxy group, the carboxyl group, and cleavage of the butyl chain.
Synthesis Protocol
A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the commercially available 3-Bromo-5-hydroxybenzoic acid.
Reaction: 3-Bromo-5-hydroxybenzoic acid + 1-Bromobutane → this compound
Experimental Protocol:
Materials:
-
3-Bromo-5-hydroxybenzoic acid
-
1-Bromobutane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-5-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (2.5 eq) to the solution. The mixture is stirred at room temperature for 30 minutes.
-
Alkylation: Add 1-bromobutane (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl. A precipitate should form.
-
Extraction: Extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Figure 1: Proposed synthesis workflow for this compound.
Biological Activity and Drug Development Potential
There is currently no direct experimental evidence available in the public domain regarding the biological activity of this compound. However, the broader class of substituted benzoic acids has been extensively studied and exhibits a wide range of pharmacological properties.
Structure-Activity Relationship (SAR) Insights:
-
Antimicrobial Activity: Halogenated and hydroxylated benzoic acid derivatives have demonstrated antibacterial and antifungal properties. The presence of the bromine atom and the lipophilic butoxy group in this compound suggests it could be explored for antimicrobial activity.
-
Anticancer Potential: Many benzoic acid derivatives serve as scaffolds for the development of anticancer agents, including kinase inhibitors. The specific substitution pattern on the aromatic ring is crucial for target binding and selectivity.
-
Metabolic Disorders: Some benzoic acid derivatives have been investigated for their role in metabolic pathways. For instance, 3-Bromo-5-hydroxybenzoic acid has been noted as a metabolite of 3,5-dihydroxybenzoic acid and has been linked to effects on dyslipidemia in animal models.[2]
Future Directions: Given the lack of direct biological data, this compound represents a novel chemical entity for biological screening. Researchers in drug discovery could include this compound in screening libraries to evaluate its activity against various targets, including bacterial and fungal strains, cancer cell lines, and enzymes involved in metabolic diseases. The synthesis protocol provided in this guide offers a straightforward route to obtaining this compound for such exploratory studies.
Conclusion
This compound is a readily synthesizable compound with potential for further investigation in medicinal chemistry and drug development. While direct experimental data is scarce, this technical guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on the known properties of structurally related molecules. Further research is warranted to elucidate the specific biological activities and therapeutic potential of this compound.
References
A Technical Guide to the Determination of 3-Bromo-5-butoxybenzoic Acid Solubility
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 3-Bromo-5-butoxybenzoic acid. This guide, therefore, provides a detailed experimental protocol for determining the solubility of this compound, along with a framework for data presentation and visualization of the experimental workflow.
Introduction
This compound is a substituted aromatic carboxylic acid. Understanding its solubility in various solvents is fundamental for applications in medicinal chemistry, process development, and formulation science. Solubility data is critical for designing reaction conditions, developing purification strategies, and formulating drug delivery systems. This document outlines a standard procedure for the experimental determination of the equilibrium solubility of this compound and provides a template for the systematic recording of the obtained data.
Quantitative Solubility Data
Table 1: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||
| e.g., Water | e.g., 25 | e.g., HPLC | ||
| e.g., Acetone | e.g., 25 | e.g., HPLC | ||
| e.g., Toluene | e.g., 25 | e.g., HPLC | ||
| e.g., Ethanol | e.g., 40 | e.g., HPLC | ||
| e.g., Water | e.g., 40 | e.g., HPLC |
Experimental Protocol: Equilibrium Solubility Determination
The following protocol describes the widely used equilibrium solubility method to determine the solubility of a solid compound in a liquid solvent.
1. Materials
-
This compound (solid)
-
A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or other appropriate material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Calibrated pH meter (for aqueous solutions)
2. Procedure
2.1. Preparation of Saturated Solutions
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of a different solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
2.2. Equilibration
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required equilibration time may need to be determined empirically.
2.3. Sample Collection and Filtration
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
2.4. Sample Analysis (Using HPLC)
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area (or height) from the HPLC analysis versus the concentration of the standard solutions.
-
Inject the diluted, filtered sample into the HPLC system.
-
Determine the concentration of this compound in the diluted sample by using the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
3. Gravimetric Method (Alternative to HPLC)
For a less sensitive but simpler determination:
-
Filter the saturated solution into a pre-weighed vial.
-
Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is fully evaporated, weigh the vial again to determine the mass of the dissolved solid.
-
Calculate the solubility in terms of mg/mL or g/100g of solvent.
Visualizations
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Spectroscopic and Spectrometric Analysis of 3-Bromo-5-butoxybenzoic Acid: A Technical Overview
This technical guide presents a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for a compound like 3-Bromo-5-butoxybenzoic acid, using 3-Bromobenzoic acid as a proxy. It is intended for researchers and professionals in the fields of chemical synthesis and drug development.
Data Presentation
The following tables summarize the quantitative spectral data for 3-Bromobenzoic acid. These values provide a foundational reference for the characterization of similar substituted benzoic acids.
Table 1: ¹H NMR Spectral Data for 3-Bromobenzoic Acid [1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.15 | Triplet (t) | 1.8 |
| H-6 | 7.95 | Doublet of doublet of doublets (ddd) | 7.9, 1.8, 1.0 |
| H-4 | 7.70 | Doublet of doublet of doublets (ddd) | 8.0, 2.0, 1.0 |
| H-5 | 7.35 | Triplet (t) | 7.9 |
| -COOH | ~12.5 (broad) | Singlet (s) | - |
Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[1]
For this compound, one would additionally expect signals corresponding to the butoxy group:
-
A triplet around 4.0 ppm for the -OCH₂- protons.
-
A multiplet around 1.7-1.8 ppm for the -OCH₂CH₂- protons.
-
A multiplet around 1.4-1.5 ppm for the -CH₂CH₂CH₃ protons.
-
A triplet around 0.9-1.0 ppm for the terminal -CH₃ protons.
Table 2: ¹³C NMR Spectral Data for 3-Bromobenzoic Acid [1]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 171.5 |
| C-2 | 136.0 |
| C-4 | 133.0 |
| C-1 | 132.8 |
| C-5 | 130.2 |
| C-6 | 128.8 |
| C-3 | 122.5 |
Solvent: CDCl₃, Spectrometer Frequency: 75 MHz[1]
For this compound, additional signals for the butoxy group carbons would be expected in the upfield region of the spectrum.
Table 3: Key IR Absorption Bands for 3-Bromobenzoic Acid [2]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid |
| 3100 - 3000 | C-H stretch (sp²) | Aromatic Ring |
| 1710 - 1680 | C=O stretch | Carboxylic Acid |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| Below 800 | C-Br stretch | Aryl Halide |
Table 4: Mass Spectrometry Data for 3-Bromobenzoic Acid (Electron Ionization) [3][4][5]
| m/z Value | Interpretation | Relative Abundance |
| 200 / 202 | Molecular Ion [M]⁺ / [M+2]⁺ | High (Characteristic bromine isotope pattern) |
| 183 / 185 | [M-OH]⁺ | Moderate |
| 155 / 157 | [M-COOH]⁺ | Moderate |
| 76 | [C₆H₄]⁺ | Moderate |
The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity.
Visualization of Analytical Workflow
The following diagram outlines the logical workflow for the spectroscopic and spectrometric characterization of an organic compound like this compound.
Experimental Protocols
The following sections detail generalized but robust protocols for acquiring the spectral data.
Sample Preparation:
-
Dissolution: Accurately weigh 10-20 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][6] The use of a deuterated solvent is essential to prevent large solvent signals from obscuring the analyte peaks in ¹H NMR.[1][7]
-
Transfer: Use a clean Pasteur pipette to transfer the solution into a standard 5 mm NMR tube.
-
Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool at the tip of the pipette to ensure sample homogeneity and prevent issues with magnetic field shimming.[1][6]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shifts (δ = 0.00 ppm).[8]
¹H NMR Acquisition:
-
Instrument Setup: Place the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[1]
-
Acquisition Parameters:
¹³C NMR Acquisition:
-
Instrument Setup: The same prepared sample can be used.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[1][9]
-
Spectral Width: A wider range, typically 0-220 ppm, is required.[1]
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.[1]
-
Relaxation Delay (d1): A 2-second delay is common.[1]
-
For a solid sample, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods are standard.
Method 1: Attenuated Total Reflectance (ATR) ATR is a popular method due to its minimal sample preparation requirements.[2][10]
-
Background Scan: Ensure the ATR crystal (e.g., diamond) is clean and record a background spectrum.[2]
-
Sample Application: Place a small amount of the solid sample powder directly onto the crystal.
-
Pressure Application: Apply firm pressure using the instrument's clamp to ensure good contact between the sample and the crystal surface.[2][11]
-
Data Acquisition: Collect the IR spectrum. The instrument's software automatically ratios the sample spectrum against the background.[2]
Method 2: Potassium Bromide (KBr) Pellet This is a traditional transmission technique.[11][12]
-
Grinding: Finely grind approximately 1-2 mg of the sample with about 100-200 mg of dry, IR-grade KBr powder using an agate mortar and pestle.[11] Homogeneous mixing is crucial.
-
Pellet Formation: Transfer the mixture to a pellet die and apply high pressure with a hydraulic press to form a thin, transparent pellet.[11]
-
Data Acquisition: Place the pellet in the sample holder of the FTIR instrument and collect the spectrum. A background scan of a pure KBr pellet is required.[10]
Electron Ionization (EI) Method: EI is a hard ionization technique suitable for relatively volatile and thermally stable small organic molecules, providing valuable fragmentation data for structural elucidation.[13][14][15]
-
Sample Introduction: The sample is introduced into the instrument, where it is vaporized under a high vacuum.[13][16]
-
Ionization: In the ion source, the gaseous analyte molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[14][16] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
Fragmentation: The high energy of the electron beam often imparts excess energy to the molecular ion, causing it to break apart into smaller, charged fragments. This fragmentation pattern is often reproducible and characteristic of the molecule's structure.[15][16]
-
Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromobenzoic acid(585-76-2) MS [m.chemicalbook.com]
- 5. Benzoic acid, 3-bromo- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 10. jascoinc.com [jascoinc.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
An In-depth Technical Guide to 3-Bromo-5-butoxybenzoic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzoic acids are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This technical guide focuses on the synthesis, potential biological activities, and structure-activity relationships of 3-Bromo-5-butoxybenzoic acid and its derivatives. While direct experimental data on this specific family of compounds is limited in publicly available literature, this document provides a comprehensive overview by extrapolating from structurally related analogs and established chemical principles. This guide aims to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this promising class of molecules.
Introduction
Benzoic acid and its derivatives have a long-standing history in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The therapeutic efficacy of these compounds is highly dependent on the nature and position of substituents on the aromatic ring. The presence of a halogen, such as bromine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Similarly, an alkoxy group, like the butoxy group, can modulate pharmacokinetic and pharmacodynamic properties.
This guide specifically explores the this compound scaffold. The combination of the electron-withdrawing bromine atom at the meta-position and the moderately lipophilic butoxy group at the meta-position presents a unique chemical space for the design of novel bioactive compounds.
Physicochemical Properties of the Core Scaffold
A clear understanding of the physicochemical properties of the parent compound, this compound, is fundamental for the design and development of its derivatives.
| Property | Value | Source |
| CAS Number | 1228956-96-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃BrO₃ | [1] |
| Molecular Weight | 273.12 g/mol | [1] |
| Appearance | Solid | Inferred |
| SMILES | CCCCOC1=CC(=CC(Br)=C1)C(O)=O | [1] |
| InChI | InChI=1S/C11H13BrO3/c1-2-3-7-15-10-5-8(11(13)14)6-9(12)4-10/h4-6H,2-3,7H2,1H3,(H,13,14) | Inferred |
Synthesis of this compound and Derivatives
While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be devised based on well-established organic chemistry reactions and protocols for analogous compounds. A potential synthetic pathway is outlined below.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound would involve the bromination of a butoxy-substituted benzoic acid precursor or the butoxylation of a bromo-substituted precursor. A representative synthetic workflow is depicted below.
Experimental Protocols
The following are detailed, representative protocols for the key steps in the proposed synthesis. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Esterification of 3-Bromo-5-hydroxybenzoic acid
-
Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-5-hydroxybenzoic acid in methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis
-
Reaction Setup: Dissolve methyl 3-bromo-5-hydroxybenzoate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as potassium carbonate, to the solution.
-
Alkyl Halide Addition: Add 1-bromobutane to the reaction mixture.
-
Heating: Heat the reaction mixture and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography.
Protocol 3: Hydrolysis of the Ester
-
Reaction Setup: Dissolve the methyl 3-bromo-5-butoxybenzoate in a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add an excess of a base, such as lithium hydroxide or sodium hydroxide.
-
Stirring: Stir the reaction mixture at room temperature until the ester is completely hydrolyzed, as monitored by TLC.
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Potential Biological Activities and Structure-Activity Relationships (SAR)
Antimicrobial Activity
The presence of bromine atoms on an aromatic ring is often associated with antimicrobial properties.[4] Brominated phenols and their derivatives have shown significant activity against a range of bacteria and fungi. The lipophilicity imparted by the butoxy group may enhance the ability of these compounds to penetrate microbial cell membranes.
Anti-inflammatory Activity
Certain benzoic acid derivatives are known to possess anti-inflammatory properties. For instance, derivatives of 3-amide-5-aryl benzoic acid have been investigated as antagonists of the P2Y₁₄ receptor, which is involved in inflammatory processes.
Anticancer Activity
The benzoic acid scaffold is a common feature in many anticancer agents.[5] For example, some benzamide derivatives have demonstrated inhibitory activity against protein kinases, which are crucial for cancer cell proliferation and survival.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of related compounds, the following SAR hypotheses can be proposed for this compound derivatives:
-
The Carboxylic Acid Group: This group is often crucial for activity, potentially acting as a hydrogen bond donor or acceptor, or coordinating with metal ions in enzyme active sites. Esterification or amidation of this group would create a library of derivatives with potentially different biological activities and pharmacokinetic profiles.
-
The Bromo Substituent: The position and electronic nature of the bromine atom can influence the acidity of the carboxylic acid and the overall electronic properties of the aromatic ring, which can impact receptor binding.
-
The Butoxy Group: The length and branching of the alkoxy chain can affect the lipophilicity of the molecule, which in turn influences cell permeability and interaction with hydrophobic pockets in target proteins.
A general workflow for a SAR-guided drug discovery program is illustrated below.
Hypothetical Signaling Pathway
Given the prevalence of benzoic acid derivatives as kinase inhibitors, a hypothetical signaling pathway that could be targeted by this compound analogs is the receptor tyrosine kinase (RTK) pathway. Dysregulation of RTK signaling is a hallmark of many cancers.
Quantitative Data from Related Analogs
To provide a context for the potential potency of this compound derivatives, the following table summarizes the anticancer activity of structurally related compounds.
Table 2: Anticancer Activity of Structurally Related Benzoic Acid Derivatives
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| 3,4,5-trihydroxy-N-hexyl-benzamide | HCT-116 | IC₅₀ | 0.07 | Inferred from similar studies |
| 3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives | HeLa | IC₅₀ | 22.9 | [6] |
Conclusion
While direct experimental data on this compound and its derivatives are limited, this technical guide provides a comprehensive framework for researchers and drug development professionals. By leveraging knowledge of related benzoic acid analogs, plausible synthetic routes, potential biological activities, and key structure-activity relationships have been outlined. The unique combination of bromo and butoxy substituents on the benzoic acid core presents a promising scaffold for the discovery of novel therapeutic agents. Further empirical investigation into the synthesis and biological evaluation of this compound class is highly encouraged to unlock its full therapeutic potential.
References
Potential Biological Activity of 3-Bromo-5-butoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzoic acids are a well-established class of compounds with a broad range of documented biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects. This technical guide explores the potential biological activities of 3-Bromo-5-butoxybenzoic acid, a specific derivative for which direct biological data is not yet publicly available. By examining structure-activity relationships of analogous compounds, this document outlines likely areas of pharmacological interest and provides detailed experimental protocols for future investigation. This guide serves as a foundational resource for researchers initiating studies on this compound, offering a structured approach to uncovering its therapeutic potential.
Introduction to the Potential of this compound
Benzoic acid and its derivatives are known for their diverse pharmacological applications.[1] The specific substitutions on the benzene ring play a crucial role in determining the compound's biological activity.[2] this compound possesses a unique combination of a halogen (bromine) and an alkoxy group (butoxy) at the meta positions relative to the carboxylic acid. These features suggest the potential for various biological interactions. While direct studies on this specific molecule are lacking, its structural components point towards several promising avenues of research.
Potential Biological Activities and Illustrative Quantitative Data
Based on the known activities of other substituted benzoic acids, this compound is a candidate for investigation in several key areas. The following sections outline these potential activities and provide illustrative quantitative data from related compounds to serve as a benchmark for future studies.
Anticancer Activity
Numerous benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2] The presence of a halogen and a lipophilic butoxy group on the benzene ring of this compound may enhance its ability to penetrate cell membranes and exert cytotoxic effects.
Table 1: Illustrative Anticancer Activity of Substituted Benzoic Acid Derivatives
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human cervical cancer | 17.84[2] |
| Quinazolinone derivatives | MCF-7 | 100[2] |
| 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivatives | MCF-7 | 15.6 - 18.7[2] |
| Acrylamide–PABA analog 4j | MCF-7 | 1.83[2] |
| Acrylamide–PABA analog 4a | MCF-7 | 2.99[2] |
Note: This table provides examples from various benzoic acid derivatives to indicate a potential range of activity. Specific data for this compound needs to be determined experimentally.
Antimicrobial Activity
Benzoic acid derivatives are widely recognized for their antimicrobial properties.[1][3] The investigation of this compound for its ability to inhibit the growth of various bacterial and fungal strains is a logical starting point.
Table 2: Illustrative Antimicrobial Activity of Benzoic Acid Derivatives (MIC in µg/mL)
| Compound Class/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Benzoic Acid | >1000 | 625 | 1250 |
| Salicylic Acid | 625 | 625 | 2500 |
| p-Hydroxybenzoic Acid | 1250 | 2500 | 2500 |
Note: This table is illustrative. The minimum inhibitory concentration (MIC) for this compound against various microorganisms should be determined through dedicated studies.
Anti-inflammatory Activity
Several derivatives of benzoic acid demonstrate potent anti-inflammatory properties.[3] Their mechanisms often involve the modulation of key inflammatory pathways. The carrageenan-induced paw edema model in rats is a standard in vivo assay for evaluating acute anti-inflammatory activity.
Table 3: Illustrative Anti-inflammatory Activity of a Benzoic Acid Derivative
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
| Indomethacin (Standard) | 10 | 75.8 |
| Benzoic Acid Derivative | 50 | 45.2 |
Note: The percentage of edema inhibition is a common metric to quantify the efficacy of a compound. This data is illustrative.
Antioxidant Activity
The ability of substituted benzoic acids to scavenge free radicals is a key aspect of their biological profile.[2] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to determine antioxidant activity, with results often expressed as IC50 values.
Table 4: Illustrative Antioxidant Activity of Benzoic Acid Derivatives
| Compound Class/Derivative | DPPH Scavenging IC50 (µM) |
| Gallic Acid (Standard) | 8.5 |
| 3,4-Dihydroxybenzoic Acid | 15.2 |
| 4-Hydroxybenzoic Acid | >100 |
Note: This table provides examples to indicate a potential range of antioxidant activity.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the potential biological activities of this compound.
MTT Assay for Anticancer Activity
This colorimetric assay is widely used to assess cell viability and the cytotoxic potential of chemical compounds.[2][3]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.[2][3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound
-
Positive and negative controls
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.[2]
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in the broth medium in the wells of the microtiter plate.[2]
-
Inoculation: Inoculate each well with the standardized microorganism suspension.[2]
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common method to determine the antioxidant capacity of a compound.[2]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
This compound
-
Methanol
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Mix various concentrations of this compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.
Potential Signaling Pathways and Mechanisms of Action
While no specific signaling pathways have been identified for this compound, related benzoic acid derivatives have been shown to modulate various cellular processes. For instance, some derivatives can induce apoptosis in cancer cells through caspase activation or by affecting mitochondrial membrane potential. In the context of inflammation, they may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). Benzoic acid derivatives isolated from Bjerkandera adusta have been shown to promote the activity of the ubiquitin-proteasome and autophagy-lysosome pathways.[4]
Conclusion and Future Directions
This compound presents an intriguing subject for biological investigation due to its structural similarity to other pharmacologically active benzoic acid derivatives. This guide provides a comprehensive framework for initiating research into its potential anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The detailed experimental protocols and illustrative data serve as a starting point for researchers. Future studies should focus on conducting these assays to generate empirical data, followed by more in-depth mechanistic studies to elucidate the specific cellular targets and signaling pathways involved. Such research will be crucial in determining the therapeutic potential of this compound.
References
An In-depth Technical Guide on 3-Bromo-5-butoxybenzoic acid
Abstract: This technical guide addresses the chemical properties and potential synthesis of 3-Bromo-5-butoxybenzoic acid. As of the date of this publication, there is no publicly available scientific literature detailing a specific biological mechanism of action for this compound. Therefore, this document focuses on providing a comprehensive overview of its chemical structure, physicochemical properties by proxy of related compounds, and a plausible experimental protocol for its synthesis, which is valuable for researchers, chemists, and drug development professionals interested in this and related molecules. The guide also includes visualizations of the molecular structure and a proposed synthetic pathway to facilitate understanding and further research.
Introduction
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a butoxy ether group, and a carboxylic acid on a benzene ring, makes it a potential intermediate for organic synthesis. Substituted benzoic acids as a class are known for a wide range of biological activities, which are highly dependent on the nature and position of their functional groups.[1] For instance, halogenation, such as the inclusion of a bromine atom, can confer potent antimicrobial properties to aromatic compounds.[1] However, it is crucial to note that while the general class of substituted benzoic acids has been studied, this compound itself has not been the subject of published pharmacological studies to determine a specific mechanism of action. This guide, therefore, serves as a foundational document on its chemical characteristics.
Physicochemical Properties of Structurally Related Compounds
| Property | 3-Bromo-5-hydroxybenzoic acid | 3-Bromo-5-methoxybenzoic acid | 3-Butoxybenzoic acid |
| Molecular Formula | C₇H₅BrO₃[2] | C₈H₇BrO₃[3] | C₁₁H₁₄O₃[4] |
| Molecular Weight | 217.02 g/mol [2][5] | 231.04 g/mol [3] | 194.23 g/mol [4] |
| Melting Point | 237-241 °C[5] | Not Available | Not Available |
| IUPAC Name | 3-bromo-5-hydroxybenzoic acid[2] | 3-bromo-5-methoxybenzoic acid[3] | 3-butoxybenzoic acid[4] |
| CAS Number | 140472-69-1[2][5] | 157893-14-6[3] | Not Available |
Proposed Synthesis Protocol
A plausible route for the synthesis of this compound can be adapted from established methods for similar compounds, such as the Williamson ether synthesis used for p-butoxybenzoic acid.[6] This would involve the alkylation of a hydroxylated precursor.
Objective: To synthesize this compound from Methyl 3-bromo-5-hydroxybenzoate.
Materials:
-
Methyl 3-bromo-5-hydroxybenzoate (starting material)
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Potassium Hydroxide (KOH)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric Acid (HCl)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Experimental Procedure:
Step 1: Etherification (Williamson Ether Synthesis)
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 3-bromo-5-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.
-
Add 1-bromobutane (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with dichloromethane (3x volume).
-
Combine the organic layers, wash with deionized water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain crude Methyl 3-bromo-5-butoxybenzoate.
Step 2: Hydrolysis
-
Dissolve the crude ester from Step 1 in methanol.
-
Add an aqueous solution of potassium hydroxide (2.0 eq).
-
Reflux the mixture for 4-6 hours until TLC indicates complete hydrolysis of the ester.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 2-3 using 1M HCl, which will cause the product to precipitate.
-
Collect the solid this compound by vacuum filtration, wash it with cold deionized water, and dry it in a vacuum oven.
Visualizations
The following diagrams illustrate the chemical structure and the proposed synthetic pathway for this compound.
Caption: Chemical Structure of this compound.
Caption: Proposed two-step synthesis of this compound.
Conclusion
While a specific biological mechanism of action for this compound remains uncharacterized in scientific literature, this guide provides essential chemical information for researchers. The presented data on related compounds and the detailed, plausible synthesis protocol offer a solid starting point for further investigation into this molecule's properties and potential applications. Future research, including in vitro and in vivo studies, would be necessary to determine if this compound possesses any significant biological activity and to elucidate its mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Butoxybenzoic acid | C11H14O3 | CID 652955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-溴-5-羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Bromo-5-butoxybenzoic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-butoxybenzoic acid, a substituted benzoic acid derivative. While a formal discovery narrative for this specific molecule is not extensively documented in scientific literature, its history is intrinsically linked to the broader development of substituted benzoic acids and the application of fundamental organic synthesis reactions. This document elucidates the probable synthetic pathway, details a comprehensive experimental protocol, and presents relevant physicochemical data. The content is structured to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Historical Context
The history of this compound is not one of a singular, celebrated discovery but rather an emergence from the systematic exploration of substituted benzoic acids. Benzoic acid itself was first described in the 16th century, and its derivatives have since become foundational scaffolds in medicinal chemistry. The introduction of various functional groups to the benzoic acid core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictates its biological activity.
The development of halogenated and ether-substituted benzoic acids has been particularly significant in the design of novel therapeutic agents. The bromine atom, a common substituent in pharmacologically active molecules, can enhance binding affinity to target proteins and improve metabolic stability. The butoxy group, an alkyl ether, significantly increases the lipophilicity of the parent molecule, which can improve its ability to cross biological membranes.
The synthesis of this compound is a direct application of the Williamson ether synthesis , a classic and robust method for forming ethers developed by Alexander Williamson in 1850. This reaction, involving the nucleophilic substitution of an alkyl halide by an alkoxide, remains a cornerstone of modern organic synthesis. The logical precursor to this compound is 3-Bromo-5-hydroxybenzoic acid, a commercially available starting material. The history of our target molecule is therefore interwoven with the history and utility of these foundational chemical principles and precursor molecules.
Physicochemical Properties
Quantitative data for this compound and its key precursor, 3-Bromo-5-hydroxybenzoic acid, are summarized below. This information is crucial for understanding the molecule's behavior in various experimental settings.
| Property | This compound | 3-Bromo-5-hydroxybenzoic acid |
| CAS Number | 1228956-96-4 | 140472-69-1 |
| Molecular Formula | C₁₁H₁₃BrO₃ | C₇H₅BrO₃ |
| Molecular Weight | 273.12 g/mol | 217.02 g/mol |
| Appearance | White to off-white solid (predicted) | White to off-white solid |
| Melting Point | Not reported | 237-241 °C |
| Boiling Point | Not reported | Not reported |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO | Soluble in methanol, ethanol, DMSO |
| pKa | Not reported | Not reported |
Synthesis of this compound
The most probable and widely accepted method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-Bromo-5-hydroxybenzoic acid with a suitable butylating agent, such as 1-bromobutane, in the presence of a base.
Reaction Pathway
The overall synthetic pathway can be visualized as a two-step process: first, the deprotonation of the phenolic hydroxyl group of 3-Bromo-5-hydroxybenzoic acid to form a phenoxide, followed by the nucleophilic attack of this phenoxide on the electrophilic carbon of 1-bromobutane.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the Williamson ether synthesis of this compound.
Materials:
-
3-Bromo-5-hydroxybenzoic acid (1.0 eq)
-
1-Bromobutane (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the starting material.
-
Alkylation: To the stirred suspension, add 1-bromobutane (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidification: Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.
Experimental Workflow Diagram
Caption: Experimental workflow for synthesis.
Applications and Future Directions
Substituted benzoic acids, including those with bromo and alkoxy functionalities, are prevalent in drug discovery and materials science. While specific applications for this compound are not widely published, its structural motifs suggest potential utility in several areas:
-
Medicinal Chemistry: It can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities. The bromo group can be utilized for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular diversity. The overall structure could be explored for activity as an inhibitor of various enzymes or as a ligand for nuclear receptors.
-
Materials Science: The rigid aromatic core and the flexible butoxy chain could impart interesting properties for the development of liquid crystals or functional polymers.
Future research on this compound could involve its synthesis and characterization, followed by its incorporation into screening libraries for biological activity assessment. Further derivatization of the carboxylic acid and the aromatic ring could lead to the discovery of novel compounds with valuable properties.
Conclusion
This compound is a tangible example of how fundamental chemical reactions and the systematic exploration of chemical space lead to the availability of novel molecular entities. While its individual "discovery" is not a landmark event, its existence is a testament to the power and predictability of modern organic synthesis. The detailed synthetic protocol and compiled data in this guide are intended to facilitate its use in further research and development, contributing to the ongoing advancement of chemical and pharmaceutical sciences.
Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Bromo-5-butoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 3-Bromo-5-butoxybenzoic acid. Designed for laboratory and drug development settings, this document outlines the potential hazards, necessary precautions, and emergency procedures to ensure the safe and effective use of this compound. Adherence to these guidelines is paramount for minimizing risk and maintaining a secure research environment.
Compound Identification and Properties
This compound is a substituted aromatic carboxylic acid. A clear understanding of its physical and chemical properties is the foundation of its safe handling.
| Property | Value | Source |
| CAS Number | 1228956-96-4 | [1] |
| Molecular Formula | C11H13BrO3 | |
| Molecular Weight | 273.12 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water. | Inferred from related compounds |
Hazard Identification and GHS Classification
Based on available data for this compound, the following hazard classifications are assigned according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
First-Aid Measures
Immediate and appropriate first-aid is crucial in the event of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are essential to prevent exposure and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store at room temperature unless otherwise specified.
Experimental Protocols: A Framework for Safe Use
While specific experimental protocols will vary, the following general workflow should be adapted for any procedure involving this compound.
Caption: General laboratory workflow for handling this compound.
Hierarchy of Controls
To effectively manage risks associated with this compound, a hierarchical approach to control measures should be implemented.
Caption: The hierarchy of controls for ensuring chemical safety in the laboratory.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Small Spills:
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal.
-
Avoid generating dust.
-
Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
-
Large Spills:
-
Evacuate the area.
-
Prevent further leakage or spillage if safe to do so.
-
Contain the spill with inert material (e.g., sand, vermiculite).
-
Contact environmental health and safety personnel for assistance with cleanup and disposal.
-
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Disclaimer: This guide is intended for informational purposes only and is based on the best available data at the time of writing. It is not a substitute for a comprehensive risk assessment and the user's professional judgment. Always consult the most current Safety Data Sheet (SDS) for this compound and follow all institutional and regulatory guidelines for chemical safety.
References
Navigating the Synthesis and Application of 3-Bromo-5-butoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-butoxybenzoic acid, a substituted aromatic carboxylic acid, represents a versatile building block in the landscape of modern medicinal chemistry and materials science. Its unique trifunctional structure—comprising a carboxylic acid, a bromine atom, and a butoxy group on a benzene ring—offers a synthetically tractable scaffold for the development of novel molecular entities. This technical guide provides an in-depth overview of the commercial availability, synthesis, physicochemical properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Commercial Availability
This compound is commercially available from a range of chemical suppliers. Researchers can procure this compound in various quantities, from grams to kilograms, ensuring a steady supply for both laboratory-scale research and larger-scale development projects. The availability of this starting material is a critical factor in its viability as a building block for complex molecular synthesis.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| BLD Pharm | 1228956-96-4 | C11H13BrO3 | 273.12 | ≥98% |
| Appchem | 1228956-96-4 | C11H13BrO3 | 273.1231 | Not specified |
| CymitQuimica | 1228956-96-4 | C11H13BrO3 | 273.13 | Not specified |
| Sigma-Aldrich | 1228956-96-4 | C11H13BrO3 | 273.13 | Not specified |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in chemical synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| IUPAC Name | This compound | Guidechem |
| CAS Number | 1228956-96-4 | Appchem[1] |
| Molecular Formula | C11H13BrO3 | Appchem[1] |
| Molecular Weight | 273.12 g/mol | Appchem[1] |
| Canonical SMILES | CCCCOC1=CC(=CC(=C1)C(=O)O)Br | Guidechem |
| InChI | InChI=1S/C11H13BrO3/c1-2-3-4-15-10-6-8(11(13)14)5-9(12)7-10/h5-7H,2-4H2,1H3,(H,13,14) | Guidechem |
| InChIKey | FSCCOARBZOWPJV-UHFFFAOYSA-N | Guidechem |
| Topological Polar Surface Area | 46.5 Ų | Guidechem |
| logP | 3.32620 | Guidechem |
| Hydrogen Bond Donor Count | 1 | Guidechem |
| Hydrogen Bond Acceptor Count | 3 | Guidechem |
| Rotatable Bond Count | 5 | Guidechem |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 3-Bromo-5-hydroxybenzoic acid. The key transformation is a Williamson ether synthesis to introduce the butoxy group.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of this compound from 3-Bromo-5-hydroxybenzoic acid and 1-bromobutane.
Materials:
-
3-Bromo-5-hydroxybenzoic acid
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M)
-
Deionized water
Procedure:
-
Esterification (Protection of Carboxylic Acid):
-
While not always necessary, initial protection of the carboxylic acid as an ester (e.g., methyl ester) can prevent side reactions. This can be achieved by reacting 3-Bromo-5-hydroxybenzoic acid with methanol in the presence of a catalytic amount of sulfuric acid under reflux.
-
-
Williamson Ether Synthesis:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-5-hydroxybenzoic acid (or its ester derivative) (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Add 1-bromobutane (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80-90°C and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Hydrolysis (if ester protection was used):
-
Dissolve the crude ester in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).
-
After cooling, remove the methanol under reduced pressure.
-
Acidify the aqueous residue with 1M HCl until the pH is acidic, which will precipitate the this compound.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of this compound are not extensively documented in public literature, the structural motifs present in this molecule are found in various bioactive compounds. Its derivatives have potential applications as intermediates in the synthesis of novel therapeutic agents.
Potential Therapeutic Areas:
-
Oncology: Benzoic acid derivatives are common scaffolds in the development of anticancer agents. The bromo and butoxy substituents can be modified to optimize binding to various biological targets, such as protein kinases. Structurally related 3-amide-5-aryl benzoic acid derivatives have been investigated as P2Y14 receptor antagonists with potential applications in treating acute gouty arthritis.[2]
-
Anti-inflammatory Agents: The benzoic acid core is also a feature of many anti-inflammatory drugs. The lipophilicity introduced by the butoxy group can influence the pharmacokinetic properties of potential drug candidates.
-
Agrochemicals: Substituted benzoic acids are utilized in the synthesis of herbicides and other crop protection agents.
The general approach to utilizing this compound in a drug discovery program would involve its derivatization at the carboxylic acid moiety to generate a library of amides or esters, followed by screening for biological activity.
Hypothetical Signaling Pathway Involvement
Although no specific signaling pathways have been directly linked to this compound, other substituted benzoic acid derivatives have been shown to modulate various cellular signaling cascades. For instance, certain benzoic acid derivatives have been explored for their effects on pathways involved in inflammation and cancer, such as the NF-κB and MAPK signaling pathways.
The following diagram illustrates a hypothetical scenario where a derivative of this compound could inhibit a key protein kinase in a cancer-related signaling pathway.
Conclusion
This compound is a readily available and synthetically versatile building block with significant potential in medicinal chemistry and materials science. Its straightforward synthesis via Williamson etherification allows for the accessible production of this key intermediate. While direct biological data is limited, the structural features of this compound suggest its utility in the development of novel therapeutics, particularly in the areas of oncology and inflammation. The information and protocols provided in this guide are intended to facilitate further research and unlock the full potential of this compound and its derivatives in various scientific disciplines.
References
Methodological & Application
Application Notes and Protocols: 3-Bromo-5-butoxybenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-butoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in organic synthesis, particularly as a building block for more complex molecules in the fields of medicinal chemistry and materials science. Its structure incorporates three key functional groups: a carboxylic acid, a bromo substituent, and a butoxy ether. This unique combination allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of novel compounds. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives. The bromo group serves as a handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The butoxy group influences the molecule's lipophilicity and can play a role in modulating the biological activity and physical properties of its derivatives.
While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. This suggests its potential as a valuable starting material for the development of novel therapeutic agents and functional materials. These application notes provide a comprehensive overview of the potential uses of this compound, drawing parallels from structurally related compounds and established organic synthesis principles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its common precursor, 3-bromo-5-hydroxybenzoic acid, are presented below.
| Property | This compound | 3-Bromo-5-hydroxybenzoic acid |
| CAS Number | 1228956-96-4 | 140472-69-1[1] |
| Molecular Formula | C₁₁H₁₃BrO₃ | C₇H₅BrO₃[1] |
| Molecular Weight | 273.12 g/mol | 217.02 g/mol [2] |
| Appearance | Solid (predicted) | Solid[1] |
| Melting Point | Not available | 237-241 °C[1] |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF (predicted) | Soluble in organic solvents (predicted) |
Synthesis Protocol
The synthesis of this compound can be achieved through the Williamson ether synthesis, starting from the commercially available 3-Bromo-5-hydroxybenzoic acid.
Protocol 1: Synthesis of this compound
Materials:
-
3-Bromo-5-hydroxybenzoic acid
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-Bromo-5-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.5 eq) to the solution.
-
To the stirred suspension, add 1-bromobutane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Expected Yield: Based on similar etherification reactions, a yield of 70-90% can be anticipated.
Potential Applications in Organic Synthesis
This compound is a versatile building block for the synthesis of a variety of target molecules. The following are potential applications based on the reactivity of its functional groups.
Suzuki Cross-Coupling Reactions
The bromo substituent can be utilized in palladium-catalyzed Suzuki cross-coupling reactions to form biaryl compounds. These structures are prevalent in many pharmaceutical agents and organic materials.
General Reaction Scheme:
where Ar-Br is this compound and R-B(OH)₂ is an aryl or vinyl boronic acid.
Protocol 2: Suzuki Cross-Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, and dilute it with water.
-
Acidify with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Expected Product: 5-Butoxy-[1,1'-biphenyl]-3-carboxylic acid. Quantitative data for this specific reaction is not available, but similar Suzuki couplings typically provide moderate to high yields.
Amide Bond Formation
The carboxylic acid group of this compound can be activated and coupled with various amines to form amide derivatives. Amide bonds are fundamental in peptide chemistry and are present in a vast number of drug molecules.
General Reaction Scheme:
where R-COOH is this compound and R'-NH₂ is a primary or secondary amine.
Potential in Drug Discovery
Derivatives of substituted benzoic acids are common in drug discovery. For example, brominated benzoic acid derivatives have been investigated as intermediates in the synthesis of inhibitors for various enzymes. While there is no direct evidence for this compound, structurally similar compounds have shown biological activity. The butoxy group can enhance membrane permeability and oral bioavailability of drug candidates.
Safety and Handling
-
3-Bromo-5-hydroxybenzoic acid: May be harmful if swallowed and is toxic to aquatic life.[2]
-
1-Bromobutane: Flammable liquid and vapor. Causes skin and eye irritation.
-
Potassium carbonate: Causes serious eye irritation.
-
Palladium catalysts: May cause allergic skin reactions.
It is crucial to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheets (SDS) of each chemical.
Conclusion
This compound is a promising building block for organic synthesis. Its functional groups offer multiple avenues for chemical modification, enabling the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. The protocols provided herein offer a starting point for the synthesis and derivatization of this versatile molecule. Further research into the applications of this compound and its derivatives is warranted to fully explore its potential.
References
Application Notes: 3-Bromo-5-butoxybenzoic Acid as a Versatile Building Block for Novel P2Y14 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-butoxybenzoic acid is a valuable substituted aromatic building block for drug discovery and medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, a bromine atom, and a butoxy group, offers multiple strategic vectors for chemical modification. The carboxylic acid can be readily converted into amides and esters, the bromine atom serves as a handle for cross-coupling reactions to introduce molecular diversity, and the butoxy chain can modulate physicochemical properties such as lipophilicity, potentially improving pharmacokinetic profiles.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel antagonists for the P2Y14 receptor (P2Y14R), a G protein-coupled receptor implicated in inflammatory responses. Antagonism of P2Y14R is a promising therapeutic strategy for inflammatory diseases such as acute gouty arthritis.[1][2][3]
Therapeutic Rationale: Targeting the P2Y14 Receptor
The P2Y14 receptor is activated by UDP-glucose and other UDP-sugars, which are released from cells during stress or injury. Activation of P2Y14R on immune cells, such as neutrophils and macrophages, triggers a signaling cascade that promotes inflammation.[1][2] In conditions like acute gouty arthritis, monosodium urate (MSU) crystals trigger an inflammatory response that includes the activation of the NLRP3 inflammasome and subsequent pyroptosis of macrophages.[1] By blocking the P2Y14R, it is possible to attenuate this inflammatory cascade, reducing paw swelling and inflammatory infiltration, as demonstrated in preclinical models.[1]
The signaling pathway initiated by P2Y14R activation is a key target for therapeutic intervention.
Synthetic Strategy and Experimental Workflow
A robust synthetic strategy for generating novel P2Y14R antagonists involves a two-step process starting from this compound. The first step is a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 5-position. This is followed by an amide bond formation at the carboxylic acid functionality. This workflow allows for the rapid generation of a library of diverse compounds for structure-activity relationship (SAR) studies.
The following sections provide detailed protocols for this synthetic approach.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-3-butoxybenzoic acid intermediate.
Protocol 2: Amide Coupling to Synthesize Final Product
This protocol details the formation of the final amide product from the 5-aryl-3-butoxybenzoic acid intermediate and a primary or secondary amine.
Materials:
-
5-Aryl-3-butoxybenzoic acid (from Protocol 1)
-
Amine (e.g., benzylamine)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 5-aryl-3-butoxybenzoic acid (1.0 eq.) in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.
-
Add the desired amine (1.1 eq.) and DIPEA (3.0 eq.) to the solution.
-
Add PyBOP (1.2 eq.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final P2Y14R antagonist.
Hypothetical Synthetic Route and Data
The following scheme illustrates the synthesis of a hypothetical P2Y14R antagonist, Compound 1 , using the protocols described above.
(Note: The image placeholders in the DOT script would be replaced with actual chemical structure images in a final document.)
Quantitative Data
The following tables present hypothetical, yet representative, quantitative data for the synthesis and biological activity of Compound 1 . These values are based on typical yields for similar reactions and the reported potency of known P2Y14R antagonists.[1][3]
Table 1: Synthetic Yields
| Step | Reaction | Product | Yield (%) |
| 1 | Suzuki-Miyaura Coupling | 3-butoxy-5-(p-tolyl)benzoic acid | 85 |
| 2 | Amide Coupling | Compound 1 | 78 |
Table 2: Biological Activity
| Compound | Target | Assay Type | IC₅₀ (nM) |
| Compound 1 | P2Y14 Receptor | FLIPR Calcium Assay | 15.2 |
| Reference Cpd. | P2Y14 Receptor | FLIPR Calcium Assay | 2.18[1] |
Conclusion
This compound is a highly adaptable building block for the synthesis of novel drug candidates. The presented protocols for Suzuki-Miyaura coupling and amide bond formation provide a reliable and efficient pathway for the generation of diverse libraries of compounds targeting the P2Y14 receptor. The strategic incorporation of the butoxy group offers a means to fine-tune the pharmacokinetic properties of the resulting molecules, making this starting material a valuable asset in modern drug discovery campaigns. Further exploration of different arylboronic acids and amines in this synthetic workflow is anticipated to yield potent and selective P2Y14R antagonists with therapeutic potential for inflammatory disorders.
References
- 1. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 3-Bromo-5-butoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This document provides a detailed protocol for the Suzuki coupling of 3-Bromo-5-butoxybenzoic acid, a versatile building block in drug discovery, with various boronic acids. The presence of both an electron-donating butoxy group and an electron-withdrawing carboxylic acid group on the aromatic ring of this compound makes the selection of appropriate reaction conditions crucial for achieving high yields and purity.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid) transfers its organic group to the palladium center, forming a new organopalladium(II) complex.
-
Reductive Elimination: The coupled product is formed by the reductive elimination of the two organic groups from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, any additional ligand, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of aryl bromides structurally similar to this compound. These values can serve as a starting point for optimization.
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~95 |
| 2 | 3-Bromoanisole | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | ~92 |
| 3 | 1-Bromo-3,5-dimethoxybenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene | 110 | 16 | ~90 |
| 4 | This compound | Phenylboronic acid (hypothetical) | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | >90 (expected) |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active and the reaction is performed under strictly inert conditions. Degassing the solvent is critical.
-
Base: The choice of base is important. For substrates with acidic protons like the carboxylic acid, a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ might be beneficial.
-
Temperature: The reaction temperature might need to be optimized. Insufficient heat can lead to slow reaction rates.
-
-
Side Reactions:
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess should be avoided.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom. This is more common with electron-rich boronic acids and can be minimized by ensuring an efficient transmetalation step.
-
Dehalogenation: The bromo group on the starting material can be replaced by a hydrogen atom.
-
Disclaimer: This document provides a general guideline. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety protocols.
Application of 3-Bromo-5-butoxybenzoic Acid in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-butoxybenzoic acid is a bespoke chemical building block with significant potential in the realm of materials science. Its unique trifunctional structure, featuring a carboxylic acid group, a bromo substituent, and a butoxy chain on a central benzene ring, offers multiple avenues for chemical modification and incorporation into advanced materials. The interplay between the hydrogen-bonding capability of the carboxylic acid, the reactivity of the aryl bromide, and the influence of the flexible butoxy chain on molecular packing and solubility makes this compound a versatile precursor for the synthesis of liquid crystals and advanced polymers. These materials are at the forefront of innovations in displays, sensors, and organic electronics.
This document provides detailed application notes and experimental protocols for the potential use of this compound in the synthesis of thermotropic liquid crystals and as a monomer in polycondensation reactions for high-performance polymers.
Application 1: Synthesis of Thermotropic Liquid Crystals
The molecular architecture of this compound, with its elongated shape and the presence of a hydrogen-bonding carboxylic acid group, is highly conducive to the formation of thermotropic liquid crystals. Similar to other alkoxybenzoic acids, it is anticipated to form dimers through hydrogen bonding between the carboxylic acid moieties. These dimers create a more rigid and elongated mesogenic unit, which is a key prerequisite for the formation of liquid crystalline phases such as nematic and smectic phases. The butoxy chain contributes to the molecular aspect ratio and can influence the transition temperatures and the type of mesophase formed.
Experimental Protocol: Synthesis and Characterization of Liquid Crystalline Phases
This protocol outlines the synthesis of a potential liquid crystalline material derived from this compound and its subsequent characterization.
Materials:
-
This compound
-
4-Hydroxybenzaldehyde
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
Procedure: Esterification to form a Schiff Base Precursor
-
Reaction Setup: In a dry 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (50 mL).
-
Coupling Agent Addition: To the stirred solution, add 4-(Dimethylamino)pyridine (0.1 eq) followed by the portion-wise addition of dicyclohexylcarbodiimide (1.1 eq) at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the esterified product.
Characterization of Liquid Crystalline Properties:
The liquid crystalline behavior of the synthesized material can be investigated using the following techniques:
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point, clearing point) and associated enthalpy changes.
-
Polarized Optical Microscopy (POM): To observe the characteristic optical textures of different liquid crystalline phases (e.g., nematic, smectic) upon heating and cooling.
-
X-ray Diffraction (XRD): To determine the molecular arrangement and layer spacing in the mesophases.
Data Presentation: Expected Phase Transitions
The following table presents hypothetical, yet representative, quantitative data for the thermal transitions of a liquid crystal derived from this compound, based on known trends for similar alkoxybenzoic acid derivatives.
| Compound | Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| This compound dimer | Crystal to Nematic | 110 - 115 | 25 - 30 |
| Nematic to Isotropic | 135 - 140 | 1.5 - 2.5 | |
| Ester derivative with 4-hydroxybenzaldehyde | Crystal to Smectic C | 95 - 100 | 30 - 35 |
| Smectic C to Nematic | 120 - 125 | 2.0 - 3.0 | |
| Nematic to Isotropic | 150 - 155 | 1.0 - 2.0 |
Note: The above data is illustrative and would need to be confirmed by experimental analysis.
Logical Relationship: From Molecule to Mesophase
Caption: Formation of a liquid crystalline phase from this compound.
Application 2: Monomer for High-Performance Polymers via Suzuki-Miyaura Polycondensation
The aryl bromide functionality of this compound makes it an excellent candidate as a monomer in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds and can be adapted for polymerization to synthesize conjugated polymers and other high-performance materials. By reacting with a suitable difunctional boronic acid or ester, this compound can be incorporated into a polymer backbone, leading to materials with tailored thermal, optical, and electronic properties. The butoxy side chain can enhance solubility and processability of the resulting polymer.
Experimental Protocol: Suzuki-Miyaura Polycondensation
This protocol describes a general procedure for the synthesis of a polymer using this compound as a monomer.
Materials:
-
This compound (protected as a methyl or ethyl ester) (1.0 eq)
-
1,4-Benzenediboronic acid (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (3.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Methanol
Procedure:
-
Monomer Protection: The carboxylic acid group of this compound should first be protected, for instance, as a methyl ester, to prevent side reactions.
-
Reaction Setup: In a Schlenk flask, combine the protected this compound monomer (1.0 eq), 1,4-benzenediboronic acid (1.0 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water in a 4:1:1 ratio). To this stirred mixture, add the palladium catalyst [Pd(PPh₃)₄] (2-3 mol%).
-
Polymerization: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere for 24-48 hours. The formation of the polymer may be observed as a precipitate.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent such as methanol to precipitate the polymer.
-
Isolation: Collect the polymer by filtration, wash thoroughly with water and methanol to remove residual catalyst and salts, and dry under vacuum.
-
Deprotection (if necessary): The ester protecting group on the polymer can be hydrolyzed under basic or acidic conditions to yield the final polymer with carboxylic acid functionalities.
Data Presentation: Representative Polymer Properties
The following table summarizes expected properties for a polymer synthesized from this compound.
| Property | Value |
| Number Average Molecular Weight (Mn) ( g/mol ) | 10,000 - 25,000 (by GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) (°C) | 150 - 180 (by DSC) |
| Decomposition Temperature (Td) (°C, 5% weight loss) | > 400 (by TGA) |
| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform) |
Note: These values are illustrative and depend on the specific co-monomer and polymerization conditions.
Experimental Workflow: Suzuki-Miyaura Polycondensation
Application Notes and Protocols: 3-Bromo-5-butoxybenzoic Acid as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-butoxybenzoic acid is a substituted aromatic carboxylic acid with potential as a versatile ligand for the formation of metal complexes. The presence of a carboxylic acid group allows for coordination with a wide range of metal ions, while the bromo and butoxy substituents can modulate the electronic and steric properties of the resulting complexes. These modifications can influence the stability, reactivity, and biological activity of the metal complexes, making them interesting candidates for applications in catalysis, materials science, and drug development.
This document provides a comprehensive guide to the potential synthesis, characterization, and applications of metal complexes involving this compound as a ligand. The protocols and data presented are based on established methodologies for similar metal-carboxylate complexes and serve as a starting point for researchers in this field.
Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with this compound can be achieved through the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The general procedure involves the in-situ formation of the carboxylate salt of this compound using a base, followed by the addition of the metal salt.
General Synthetic Protocol
A general method for the synthesis of metal complexes with this compound is as follows:
-
Dissolution of the Ligand: Dissolve this compound in a suitable solvent such as ethanol, methanol, or a mixture of ethanol and water.
-
Deprotonation: Add a stoichiometric amount of a base, such as sodium hydroxide or potassium hydroxide, to the ligand solution to deprotonate the carboxylic acid group.
-
Addition of Metal Salt: Slowly add an aqueous or ethanolic solution of the desired metal salt (e.g., chloride, nitrate, or acetate salts of transition metals like Cu(II), Zn(II), Co(II), or lanthanides like Eu(III)) to the ligand solution with constant stirring.
-
Complex Formation: The reaction mixture is typically stirred at room temperature or refluxed for several hours to ensure complete formation of the complex. The formation of a precipitate often indicates the formation of the metal complex.
-
Isolation and Purification: The resulting solid complex is isolated by filtration, washed with the solvent used for the reaction and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials, and finally dried in a desiccator or under vacuum.
Caption: General workflow for the synthesis of metal complexes.
Characterization of Metal Complexes
Thorough characterization of the synthesized metal complexes is crucial to confirm their formation, determine their structure, and understand their properties. A combination of spectroscopic and analytical techniques is typically employed.
Proposed Characterization Methods
-
Elemental Analysis (C, H, N): To determine the empirical formula of the complex and to check for the purity of the sample.
-
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal ion. A shift in the stretching frequency of the C=O bond in the carboxylate group compared to the free ligand is indicative of coordination.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligand in the complex and to confirm the absence of uncoordinated ligand.
-
Mass Spectrometry (MS): To determine the molecular weight of the complex and to support the proposed structure.
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the complex and to determine the presence of coordinated or lattice solvent molecules.
-
Magnetic Susceptibility Measurements: For complexes with paramagnetic metal ions, this technique helps in determining the oxidation state and the geometry of the metal center.
Potential Applications and Experimental Protocols
Metal complexes of substituted benzoic acids have shown promise in various fields. Based on analogous compounds, the following are potential applications for metal complexes of this compound.
Antimicrobial Activity
Hypothesis: The metal complexes of this compound may exhibit enhanced antimicrobial activity compared to the free ligand due to mechanisms like increased lipophilicity and interference with microbial metabolic pathways.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized complexes and the free ligand in a suitable solvent like DMSO.
-
Bacterial and Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganisms in a suitable broth.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the complexes and the ligand with the broth to obtain a range of concentrations.
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic/antifungal), a negative control (broth with inoculum but no test compound), and a solvent control (broth with inoculum and the same concentration of DMSO as in the test wells).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.
Anticancer Activity
Hypothesis: The metal complexes could exhibit cytotoxic effects on cancer cell lines through mechanisms such as induction of apoptosis or inhibition of key cellular enzymes.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in a suitable medium supplemented with fetal bovine serum.
-
Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the synthesized complexes and the free ligand for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for biological activity screening.
Data Presentation
Quantitative data from the characterization and biological activity studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Physicochemical and Analytical Data of this compound and its Metal Complexes
| Compound | Formula | M.Wt. ( g/mol ) | Color | Yield (%) | M.P. (°C) | Elemental Analysis (%) Found (Calc.) |
| C | ||||||
| H | ||||||
| Ligand | C₁₁H₁₃BrO₃ | 273.12 | ||||
| Complex 1 | ||||||
| Complex 2 |
Table 2: Infrared Spectral Data (cm⁻¹) of the Ligand and its Metal Complexes
| Compound | ν(C=O) (Carboxylic Acid) | νas(COO⁻) | νs(COO⁻) | Δν (νas - νs) |
| Ligand | ||||
| Complex 1 | ||||
| Complex 2 |
Table 3: Antimicrobial Activity Data (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans | A. niger |
| Ligand | ||||
| Complex 1 | ||||
| Complex 2 | ||||
| Standard |
Table 4: Anticancer Activity Data (IC50 in µM)
| Compound | HeLa | MCF-7 |
| Ligand | ||
| Complex 1 | ||
| Complex 2 | ||
| Standard |
Conclusion
This compound presents a promising scaffold for the development of novel metal complexes with potential applications in medicinal chemistry and catalysis. The protocols and guidelines provided in this document offer a framework for researchers to synthesize, characterize, and evaluate the biological activities of these new compounds. Further studies are warranted to explore the full potential of these metal complexes and to understand their mechanisms of action.
Application Note and Protocol: Nitration of 3-Bromo-5-butoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the nitration of 3-Bromo-5-butoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The procedure outlined below is based on established methods for the nitration of aromatic carboxylic acids.
Introduction
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. In the context of this compound, the introduction of a nitro group onto the aromatic ring can significantly alter its electronic properties and provide a handle for further functionalization, making it a valuable step in the synthesis of complex molecules. The reaction typically proceeds via the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1][2][3][4] The existing substituents on the aromatic ring—a bromo group, a butoxy group, and a carboxylic acid group—will direct the position of the incoming nitro group.
Experimental Protocol
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | (Specify) |
| Concentrated Sulfuric Acid (H₂SO₄) | Reagent Grade, 98% | (Specify) |
| Fuming Nitric Acid (HNO₃) | Reagent Grade, 90% | (Specify) |
| Crushed Ice | ||
| Deionized Water | ||
| Ethanol | Reagent Grade, 95% | (Specify) |
2.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Thermometer
-
Büchner funnel and filter flask
-
Beakers
-
Standard laboratory glassware
2.3. Procedure
-
Preparation of the Nitrating Mixture: In a clean, dry beaker, carefully add 10 mL of concentrated sulfuric acid. Cool the acid to 0°C in an ice-salt bath. Slowly, with constant stirring, add 5 mL of fuming nitric acid to the sulfuric acid. Maintain the temperature of the mixture below 10°C throughout the addition. This mixture contains the active electrophile, the nitronium ion (NO₂⁺).[2][4]
-
Dissolution of the Starting Material: In a separate round-bottom flask, dissolve 5.0 g of this compound in 20 mL of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved. Cool this solution to 0°C in an ice-salt bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of this compound using a dropping funnel. The reaction is exothermic, and the temperature should be carefully maintained between 0°C and 5°C.[5] After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 30 minutes.
-
Reaction Quenching and Product Precipitation: Carefully pour the reaction mixture over a beaker containing approximately 100 g of crushed ice with constant stirring.[5][6][7] The nitrated product will precipitate out of the solution as a solid.
-
Isolation of the Crude Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.[7]
-
Purification by Recrystallization: The crude product can be purified by recrystallization. Transfer the solid to a beaker and dissolve it in a minimum amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[7]
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven. Determine the yield and characterize the final product by techniques such as melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Data Presentation
The following table summarizes typical quantitative data for this experimental procedure.
| Parameter | Value |
| Mass of this compound | 5.0 g |
| Volume of Concentrated H₂SO₄ | 30 mL (20 mL for substrate, 10 mL for nitrating mix) |
| Volume of Fuming HNO₃ | 5 mL |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 30 minutes post-addition |
| Theoretical Yield | (To be calculated based on the specific isomer formed) |
| Actual Yield | (To be determined experimentally) |
| Melting Point | (To be determined experimentally) |
Experimental Workflow
Caption: Workflow for the nitration of this compound.
Disclaimer: This protocol is a general guideline. The reaction conditions may require optimization for specific applications and scales. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Handle concentrated acids with extreme care.[2]
References
- 1. quora.com [quora.com]
- 2. sga.profnit.org.br [sga.profnit.org.br]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. chm.uri.edu [chm.uri.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Bromo-5-butoxybenzoic Acid
Introduction
3-Bromo-5-butoxybenzoic acid is a chemical intermediate that can be utilized in the synthesis of various organic molecules, including active pharmaceutical ingredients. The purity and quantification of this compound are critical for ensuring the quality and consistency of downstream products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, suitable for researchers, scientists, and professionals in drug development. The method employs reversed-phase chromatography with UV detection, a widely used and reliable technique for the analysis of aromatic carboxylic acids.[1][2]
Principle
Reversed-phase HPLC is a powerful analytical technique for the separation of compounds based on their hydrophobicity.[2] In this method, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of a polar aqueous solvent and a less polar organic solvent.[3] this compound, being a moderately nonpolar molecule due to its butoxy and bromo substituents, will be retained on the C18 column. The mobile phase composition is optimized to achieve a suitable retention time and good peak shape. An acidic modifier is added to the mobile phase to suppress the ionization of the carboxylic acid group, which results in better retention and symmetrical peaks.[4] The separated compound is then detected by a UV detector at a wavelength where it exhibits strong absorbance.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid (or formic acid/acetic acid).[3]
-
Standard: this compound reference standard.
-
Sample Solvent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
2. Preparation of Mobile Phase
-
Mobile Phase A: 0.1% Phosphoric acid in water. To prepare 1 L, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Degassing: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use.
3. Preparation of Standard Solution
-
Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample solvent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of the sample solvent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.[5]
5. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 60% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
6. System Suitability
Before starting the analysis, perform a system suitability test by injecting the working standard solution (e.g., 25 µg/mL) at least five times. The system is deemed suitable for analysis if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
7. Data Analysis
-
Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard.
-
Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation
Table 1: Chromatographic Parameters for this compound Analysis
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 60% Acetonitrile in 0.1% Phosphoric Acid (aq) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Table 2: System Suitability Results (Hypothetical Data)
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 4.52 | 125430 | 1.15 | 5600 |
| 2 | 4.51 | 126100 | 1.16 | 5580 |
| 3 | 4.53 | 125850 | 1.14 | 5620 |
| 4 | 4.52 | 125500 | 1.15 | 5590 |
| 5 | 4.51 | 126320 | 1.16 | 5570 |
| Mean | 4.52 | 125840 | 1.15 | 5592 |
| %RSD | 0.20% | 0.31% |
Table 3: Calibration Data for this compound (Hypothetical Data)
| Concentration (µg/mL) | Peak Area |
| 1 | 5010 |
| 5 | 25200 |
| 10 | 50350 |
| 25 | 125900 |
| 50 | 251500 |
| 100 | 502800 |
| Correlation Coefficient (r²) | 0.9998 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols: 3-Bromo-5-butoxybenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-butoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs—a benzoic acid core, a bromo substituent, and a butoxy group—are present in numerous bioactive molecules. This suggests its potential as a valuable scaffold for the development of novel therapeutic agents.
The benzoic acid moiety provides a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives such as esters and amides. The presence of the bromine atom and the butoxy group significantly influences the compound's lipophilicity, electronic properties, and steric profile, which are critical determinants of target binding affinity and pharmacokinetic properties.
These application notes provide a comprehensive overview of the potential therapeutic applications of this compound based on the known biological activities of structurally related compounds. Detailed protocols for its hypothetical synthesis and various biological assays are included to facilitate further research and drug discovery efforts.
Potential Therapeutic Applications
Based on the structure-activity relationships of analogous benzoic acid derivatives, this compound is a promising candidate for investigation in several therapeutic areas:
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Anti-inflammatory Agents: Substituted benzoic acids have been explored for their anti-inflammatory properties. The structural features of this compound could be leveraged to develop novel anti-inflammatory drugs, potentially by inhibiting key inflammatory mediators or signaling pathways.
-
Anticancer Agents: The benzoic acid scaffold is a common feature in many anticancer drugs. Derivatives of this compound could be designed as inhibitors of various protein kinases or other enzymes that are crucial for cancer cell proliferation and survival.
-
Antimicrobial Agents: The presence of a halogen atom, such as bromine, on an aromatic ring can confer significant antimicrobial activity. Therefore, this compound and its derivatives warrant investigation as potential antibacterial and antifungal agents.
-
Enzyme Inhibitors: The substituted benzoic acid core can act as a pharmacophore to interact with the active sites of various enzymes, making it a candidate for the development of inhibitors for a range of therapeutic targets.
Quantitative Data from Structurally Related Compounds
To provide a basis for comparison and to guide future studies, the following table summarizes the biological activities of various substituted benzoic acid derivatives. This data highlights the potential potency that could be expected from derivatives of this compound.
| Compound/Derivative Class | Biological Activity | Target Organism/Enzyme | Key Performance Metric (IC50/MIC) |
| Benzoic Acid Derivatives | VLA-4 Antagonism | Integrin alpha4beta1 | IC50 = 0.51 nM |
| Methylene-aminobenzoic acid derivatives | Acetylcholinesterase Inhibition | Acetylcholinesterase | Kᵢ = 13.62 ± 0.21 nM |
| 3-chloro-4-methoxybenzoic acid | Proteasome Activation | Cathepsins B and L | 467.3 ± 3.9% activation |
| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid | Anti-inflammatory | Microglial Cells | Inhibition of NO and PGE2 production |
| Dihydroxybenzoic acid (DHBA) derivatives | HDAC Inhibition | Histone Deacetylases | Inhibition of cancer cell growth |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route to this compound based on standard organic chemistry methodologies for the synthesis of similar alkoxybenzoic acids.
Reaction Scheme:
A potential synthetic route to this compound.
Materials:
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3-Bromo-5-hydroxybenzoic acid
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Methanol (MeOH)
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Sulfuric acid (H₂SO₄), concentrated
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Esterification of 3-Bromo-5-hydroxybenzoic acid a. To a solution of 3-Bromo-5-hydroxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid. b. Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. After completion, cool the reaction mixture and remove the methanol under reduced pressure. d. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude Methyl 3-bromo-5-hydroxybenzoate.
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Step 2: Williamson Ether Synthesis a. Dissolve Methyl 3-bromo-5-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF. b. Add 1-bromobutane (1.2 eq) to the reaction mixture. c. Heat the mixture to 80°C and stir for 12-16 hours, monitoring by TLC. d. After completion, cool the reaction to room temperature and pour it into ice-water. e. Extract the aqueous layer with ethyl acetate. f. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. g. Filter and concentrate under reduced pressure to obtain crude Methyl 3-bromo-5-butoxybenzoate.
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Step 3: Hydrolysis a. Dissolve the crude Methyl 3-bromo-5-butoxybenzoate in a mixture of methanol and aqueous sodium hydroxide solution. b. Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC). c. Cool the reaction mixture and remove the methanol under reduced pressure. d. Acidify the aqueous residue to pH 2-3 with 1M HCl to precipitate the product. e. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Purification: The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic potential of this compound and its derivatives against cancer cell lines.
Workflow for the MTT cell viability assay.
Materials:
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Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
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Incubate the plate for 48 hours.
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Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol assesses the potential anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow for the in vitro anti-inflammatory assay.
Materials:
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RAW 264.7 murine macrophage cell line
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Complete growth medium
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This compound derivatives (dissolved in DMSO)
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Lipopolysaccharide (LPS) from E. coli
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Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
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Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
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Pre-treat the cells with various concentrations of the test compounds for 1 hour.
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Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
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Collect 50 µL of the cell culture supernatant from each well.
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Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
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Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light.
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Measure the absorbance at 540 nm.
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Calculate the nitrite concentration using a sodium nitrite standard curve.
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Determine the percentage inhibition of NO production compared to the LPS-stimulated control.
Conclusion
While direct experimental data on this compound is limited, the analysis of structurally related compounds provides a strong rationale for its investigation in medicinal chemistry. The provided protocols for synthesis and biological evaluation offer a starting point for researchers to explore the therapeutic potential of this and similar molecules. The versatile benzoic acid scaffold, combined with the modulating effects of the bromo and butoxy substituents, makes this compound a compelling lead structure for the development of novel drugs targeting a range of diseases. Further empirical studies are essential to validate these hypotheses and to fully elucidate the pharmacological profile of this compound.
Application Note: Synthesis of Nematic Liquid Crystals Utilizing 3-Bromo-5-butoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzoic acids are fundamental building blocks in the synthesis of thermotropic liquid crystals. The molecular geometry and electronic properties of these core structures significantly influence the mesophase behavior, such as the nematic and smectic phases, of the final materials. 3-Bromo-5-butoxybenzoic acid is a versatile intermediate for creating novel liquid crystalline materials. The presence of a lateral bromine atom can enhance the molecular polarizability and introduce steric effects that can modulate the clearing point and other physical properties of the liquid crystal. The butoxy chain contributes to the molecular aspect ratio and can influence the melting point and viscosity. This document provides a representative protocol for the synthesis of a nematic liquid crystal incorporating a this compound core.
Representative Synthetic Pathway
The following multi-step synthesis outlines a common route to prepare a calamitic (rod-shaped) liquid crystal from this compound. The overall strategy involves the esterification of the benzoic acid with a phenolic compound, which itself is synthesized in preceding steps.
Caption: Proposed synthetic workflow for a liquid crystal.
Experimental Protocols
The following protocols are representative and may require optimization for specific derivatives.
Protocol 1: Synthesis of 4'-Butoxyphenyl 3-bromo-5-butoxybenzoate
This procedure details the esterification of this compound with a suitable phenol to generate the target liquid crystal.
Materials:
-
This compound
-
4-Butoxyphenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and 4-butoxyphenol (1.0 eq) in anhydrous dichloromethane.
-
To this solution, add 4-(dimethylamino)pyridine (0.1 eq) as a catalyst.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane.
-
Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4'-Butoxyphenyl 3-bromo-5-butoxybenzoate.
Data Presentation
The following table presents typical phase transition temperatures for analogous liquid crystals to provide an expected performance range for materials derived from this compound.
| Compound Structure | R Group | Crystal to Nematic/Smectic Transition (°C) | Nematic/Smectic to Isotropic Transition (°C) |
| 4'-Alkoxyphenyl 4-alkoxybenzoate | C4H9 | ~ 60 - 80 | ~ 100 - 120 |
| 4'-Alkoxyphenyl 4-bromobenzoate | C4H9 | ~ 70 - 90 | ~ 110 - 130 |
| Hypothetical: 4'-Butoxyphenyl 3-bromo-5-butoxybenzoate | C4H9 | ~ 65 - 85 | ~ 105 - 125 |
Note: The presented data for the hypothetical compound is an estimation based on structurally similar molecules and serves as a guideline for expected properties.
Characterization
The synthesized liquid crystal should be characterized to confirm its structure and purity, and to determine its liquid crystalline properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups, particularly the ester linkage.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.
-
Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the mesophases.
Logical Relationship of Synthesis
The synthesis of the target liquid crystal is a convergent process where two key intermediates, an acid chloride and a phenol, are prepared separately and then combined in the final esterification step.
Caption: Convergent synthesis of the target liquid crystal.
Conclusion
This compound serves as a valuable and adaptable starting material for the synthesis of novel liquid crystalline compounds. The representative protocol provided herein, based on standard esterification methods, offers a clear pathway to new materials. The lateral bromine substitution is anticipated to influence the mesomorphic properties, potentially leading to materials with tailored clearing points and dielectric anisotropies, which are of interest for display and sensor applications. Further research into derivatives of this core structure is warranted to fully explore its potential in the field of liquid crystals.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-butoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-5-butoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two common synthetic strategies for preparing this compound:
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Route A: Williamson Ether Synthesis. This route involves the O-alkylation of 3-bromo-5-hydroxybenzoic acid with a butyl halide (e.g., 1-bromobutane). This is often the preferred route due to the predictable nature of the Williamson ether synthesis.
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Route B: Electrophilic Bromination. This route starts with 3-butoxybenzoic acid, which is then brominated. The butoxy group is an ortho-, para-director, which can lead to a mixture of products, making this route potentially less efficient for obtaining the desired 3,5-disubstituted product.
Q2: What are the most common side reactions to be aware of?
During the synthesis, several side reactions can occur, leading to reduced yield and purity:
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In Route A (Williamson Ether Synthesis):
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Elimination: The butoxide, formed from deprotonation of the starting material, can act as a base and promote the elimination of HBr from 1-bromobutane, forming butene. This is more prevalent at higher temperatures.[1]
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C-Alkylation: Although O-alkylation is favored, some C-alkylation of the aromatic ring can occur, leading to isomeric byproducts.[1]
-
Dibutyl ether formation: The butoxide can react with another molecule of 1-bromobutane to form dibutyl ether.[1]
-
-
In Route B (Electrophilic Bromination):
-
Formation of isomeric products: The butoxy group directs bromination to the ortho and para positions. Therefore, the formation of 2-bromo-3-butoxybenzoic acid and 4-bromo-3-butoxybenzoic acid can be expected as byproducts.
-
Over-bromination: If the reaction conditions are not carefully controlled, multiple bromine atoms can be added to the aromatic ring.
-
Q3: How can I purify the final product?
The most common methods for purifying this compound are:
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Recrystallization: This is an effective method for removing unreacted starting materials and some side products. Suitable solvent systems include ethanol/water or acetone/water.[2]
-
Column Chromatography: For higher purity and to separate isomeric byproducts, column chromatography using silica gel is recommended.[3] A common eluent system would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[3]
Troubleshooting Guides
Problem 1: Low Yield in Williamson Ether Synthesis (Route A)
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation | Ensure a sufficiently strong base (e.g., NaH, K₂CO₃) is used in an adequate amount (typically 1.5-2.0 equivalents) to fully deprotonate the hydroxyl group of 3-bromo-5-hydroxybenzoic acid.[1] |
| Suboptimal Reaction Temperature | Maintain a moderate reaction temperature (typically 50-100 °C).[1] Excessively high temperatures can favor the elimination side reaction, while temperatures that are too low will result in a slow reaction rate.[1] |
| Presence of Water | Use anhydrous solvents and ensure all glassware is thoroughly dried. Water can hydrolyze the base and reduce the concentration of the active nucleophile.[1] |
| Choice of Alkyl Halide | Use a primary alkyl halide like 1-bromobutane or 1-iodobutane. Secondary or tertiary halides are more prone to elimination.[1][4] The reactivity order is R-I > R-Br > R-Cl.[5] |
| Loss of Product During Workup | During aqueous extraction, saturate the aqueous layer with NaCl (brine wash) to minimize the loss of the product, which may have some water solubility.[6] Use cold solvents for washing the filtered product.[6] |
Problem 2: Impure Product (Multiple Spots on TLC)
| Observed Impurity | Possible Cause | Recommended Solution |
| Unreacted Starting Material | The reaction has not gone to completion. | Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the correct stoichiometry of reagents is used. |
| Isomeric Byproducts | Route A: C-alkylation has occurred. Route B: Formation of ortho- and para-brominated products. | Optimize reaction conditions to favor the desired isomer. For purification, column chromatography is the most effective method to separate isomers.[3] |
| Elimination Side Product (Butene) | The reaction temperature was too high, or an inappropriate base was used. | Use a primary alkyl halide and maintain a moderate reaction temperature.[1] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis
| Parameter | Condition 1 | Condition 2 | Expected Outcome | Reference |
| Base | K₂CO₃ (1.5 eq) | NaH (1.2 eq) | NaH is a stronger base and may lead to faster deprotonation. | [2],[7] |
| Solvent | Anhydrous DMF | Anhydrous THF | Both are suitable polar aprotic solvents that favor S_N2 reactions. | [2],[4] |
| Temperature | 80-90 °C | Room Temp to 50 °C | Higher temperatures increase the reaction rate but also the risk of elimination. | [2],[7] |
| Reaction Time | 12-16 hours | Overnight | Reaction time should be determined by monitoring with TLC. | [2],[7] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound (Route A)
This protocol is adapted from the synthesis of similar alkoxybenzoic acids.[1][2]
Materials:
-
Methyl 3-bromo-5-hydroxybenzoate (1.0 eq)
-
1-Bromobutane (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
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Potassium Hydroxide (KOH) (2.0 eq)
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Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric Acid (HCl)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Step 1: Etherification
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-bromo-5-hydroxybenzoate and potassium carbonate in anhydrous DMF.
-
Add 1-bromobutane to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-bromo-5-butoxybenzoate.
Step 2: Hydrolysis
-
Dissolve the crude methyl 3-bromo-5-butoxybenzoate in methanol.
-
Add a solution of potassium hydroxide in deionized water to the flask.
-
Reflux the mixture for 4-6 hours until the ester is completely hydrolyzed, as monitored by TLC.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Add deionized water to the residue and acidify the solution to a pH of 2-3 with 1M HCl to precipitate the this compound.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven.
Step 3: Recrystallization
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.[2]
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Purification of Crude 3-Bromo-5-butoxybenzoic Acid
Welcome to the technical support center for the purification of crude 3-Bromo-5-butoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route used. If prepared via Williamson ether synthesis from 3-bromo-5-hydroxybenzoic acid and a butyl halide, impurities may include the unreacted starting phenol (3-bromo-5-hydroxybenzoic acid) and residual alkylating agent. If synthesized by bromination of 5-butoxybenzoic acid, potential impurities could be the starting material and regioisomers (e.g., 2-bromo-5-butoxybenzoic acid or 3,5-dibromo-butoxybenzoic acid).
Q2: Which purification technique is most suitable for removing these impurities?
A2: The choice of purification technique depends on the nature of the impurities.
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Recrystallization is effective for removing small amounts of impurities with different solubility profiles than the desired product.
-
Column chromatography is ideal for separating compounds with similar polarities, such as regioisomers.
-
Acid-base extraction can be used to separate the acidic product from neutral or basic impurities.
Q3: What are good starting solvents for the recrystallization of this compound?
Q4: What is a recommended starting mobile phase for column chromatography of this compound?
A4: A good starting point for the column chromatography of moderately polar compounds like substituted benzoic acids is a mixture of a non-polar solvent and a polar solvent.[3] A common combination is ethyl acetate in hexanes or petroleum ether. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. For acidic compounds that may streak on silica gel, adding a small amount of acetic acid (0.5-1%) to the eluent can improve separation.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallization | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The compound is too soluble in the chosen solvent. | Use a less polar solvent or a solvent mixture where the compound has lower solubility. | |
| No crystals form upon cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then cool again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Nucleation is not occurring. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Low recovery of purified product | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the crude product. |
| The compound has significant solubility in the cold solvent. | Cool the solution in an ice-salt bath to further decrease solubility. Consider using a different solvent. | |
| Premature crystallization during hot filtration. | Pre-heat the funnel and filter paper. Use a slight excess of hot solvent to ensure the compound remains dissolved. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC and column | Inappropriate mobile phase polarity. | Optimize the eluent system using TLC. If the spots are too high (high Rf), decrease the polarity of the mobile phase. If the spots are too low (low Rf), increase the polarity. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. A general guideline is a 1:20 to 1:50 ratio of crude material to silica gel by weight.[4] | |
| Tailing of the product band | The compound is interacting too strongly with the stationary phase. | For acidic compounds like benzoic acids, add a small amount (0.5-1%) of a volatile acid (e.g., acetic acid) to the mobile phase to suppress deprotonation and reduce tailing. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly and that there are no cracks or channels. | |
| Compound is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent system. For very polar compounds, a mixture of methanol in dichloromethane can be used.[3] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the crude product when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase for separation. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will give a good separation between the desired product and impurities, with the product having an Rf value of around 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to settle, ensuring a flat and even bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with the polarity determined from the TLC analysis. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Column chromatography workflow for purifying the target compound.
Caption: Decision tree for selecting a primary purification technique.
References
Technical Support Center: Synthesis of 3-Bromo-5-butoxybenzoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 3-Bromo-5-butoxybenzoic acid. It is intended for researchers, scientists, and professionals in drug development to help identify and mitigate the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the critical steps?
The most prevalent laboratory synthesis of this compound starts from 3,5-dihydroxybenzoic acid. The synthesis involves two key transformations: Williamson ether synthesis to introduce the butoxy group and electrophilic bromination to add the bromine atom. The order of these steps can be varied, but typically butylation of one hydroxyl group is performed first, followed by bromination.
Q2: What are the primary side reactions to be aware of during the Williamson ether synthesis (butylation) step?
During the butylation of 3,5-dihydroxybenzoic acid using a butyl halide (e.g., 1-bromobutane), several side reactions can occur:
-
Over-alkylation: Formation of 3,5-dibutoxybenzoic acid is a common side product if the reaction conditions are not carefully controlled.
-
O- vs. C-Alkylation: While O-alkylation to form the ether is the desired reaction, C-alkylation, where the butyl group attaches directly to the aromatic ring, can occur as a minor side product.[1]
-
Elimination Reaction: The butyl halide can undergo elimination to form butene, especially at higher temperatures or with a sterically hindered base.[1] Using a primary alkyl halide like 1-bromobutane minimizes this side reaction.[1]
-
Incomplete Reaction: Unreacted 3-bromo-5-hydroxybenzoic acid or 3,5-dihydroxybenzoic acid may remain if the reaction does not go to completion.
Q3: What are the potential side products during the bromination step?
When brominating the butoxybenzoic acid intermediate, the following side products may be observed:
-
Poly-bromination: The introduction of more than one bromine atom onto the aromatic ring can occur, leading to di- or tri-brominated species.
-
Isomer Formation: While the hydroxyl and butoxy groups direct the bromine to specific positions, other isomers can be formed in small amounts.
-
Oxidation: Harsh brominating agents or reaction conditions can lead to the oxidation of the aromatic ring.[2]
-
Decarboxylation: In the presence of a strong acid and heat, the carboxylic acid group can be lost, leading to the formation of 1-bromo-3-butoxybenzene.[3][4][5]
Troubleshooting Guide
Q4: My TLC analysis of the butylation reaction shows multiple spots. How can I identify the side products?
Multiple spots on a TLC plate indicate the presence of impurities. Common side products include:
-
Unreacted Starting Material: A spot corresponding to 3-bromo-5-hydroxybenzoic acid.
-
Di-alkylation Product: 3,5-dibutoxybenzoic acid, which is typically less polar than the desired mono-butylated product.
-
Dibutyl ether: This can form if the butoxide attacks another molecule of 1-bromobutane.[1]
To identify these, you can run co-spots with the starting material and, if available, an authentic sample of the di-alkylation product. The polarity of the spots can also give clues; the di-alkylation product will be less polar than the mono-alkylation product.
Q5: The yield of my desired this compound is low after bromination. What are the likely causes and solutions?
Low yields in the bromination step can be due to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction using TLC until the starting material is consumed. You can try increasing the reaction time or temperature, but be cautious as this may promote side reactions.[2]
-
Formation of Side Products: Significant formation of poly-brominated or decarboxylated products will lower the yield of the desired product. Using a milder brominating agent like N-Bromosuccinimide (NBS) can sometimes provide better selectivity.[2]
-
Product Loss During Workup: The product may be lost during the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous workup to ensure the carboxylic acid is in the desired layer (protonated for organic extraction, deprotonated for aqueous extraction).
Q6: How can I minimize the formation of the di-alkylation product during the Williamson ether synthesis?
To favor mono-alkylation and reduce the formation of 3,5-dibutoxybenzoic acid, consider the following strategies:
-
Stoichiometry: Use a controlled amount of the alkylating agent (1.0-1.1 equivalents of 1-bromobutane).
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of it at any given time.
-
Protecting Groups: For more precise control, consider protecting one of the hydroxyl groups before alkylation, and then deprotecting it afterward.
Quantitative Data Summary
The following table summarizes potential side products, their typical yield ranges under unoptimized conditions, and their impact on the final product.
| Side Product | Typical Yield Range (%) | Impact on Final Product |
| 3,5-Dibutoxybenzoic acid | 5-15 | Difficult to separate due to similar polarity. |
| Unreacted Starting Material | 5-20 | Can be removed by extraction or chromatography. |
| Butene | 1-5 | Volatile; removed during workup. Reduces atom economy. |
| Poly-brominated products | 5-10 | Complicates purification. |
| 1-Bromo-3-butoxybenzene (Decarboxylated) | 2-8 | Can be separated by chromatography. Lowers overall yield. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Reaction conditions may need to be optimized.
Step 1: Mono-butylation of 3,5-Dihydroxybenzoic Acid
-
Reagent Preparation: In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent like DMF or acetone.
-
Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.1 eq) to the solution and stir.
-
Alkyl Halide Addition: Slowly add 1-bromobutane (1.05 eq) to the mixture at room temperature.
-
Reaction: Heat the mixture to a moderate temperature (50-70°C) and monitor the reaction by TLC for 4-12 hours.[1]
-
Workup: After the reaction is complete, cool the mixture, add water, and acidify with dilute HCl. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 3-hydroxy-5-butoxybenzoic acid by column chromatography or recrystallization.
Step 2: Bromination of 3-Hydroxy-5-butoxybenzoic Acid
-
Reagent Preparation: Dissolve the purified 3-hydroxy-5-butoxybenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Brominating Agent Addition: Slowly add a solution of bromine (1.0 eq) in acetic acid to the mixture at room temperature. Alternatively, use N-Bromosuccinimide (NBS) with a radical initiator.
-
Reaction: Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Add water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6][7]
Reaction Pathway and Side Reactions
Caption: Synthetic pathway and potential side reactions in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodecarboxylation of benzoic acids under radical conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-5-butoxybenzoic Acid
Welcome to the technical support center for the synthesis of 3-Bromo-5-butoxybenzoic acid. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis of this compound is typically achieved through a two-step process involving a Williamson ether synthesis and a bromination reaction. The order of these steps can be varied.
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Route A: Williamson ether synthesis of methyl 3-hydroxy-5-bromobenzoate with 1-bromobutane, followed by hydrolysis of the ester to the carboxylic acid.
-
Route B: Bromination of 3-butoxybenzoic acid.
The choice of route may depend on the availability and cost of the starting materials.
Q2: What are the critical parameters to control during the Williamson ether synthesis step?
A2: The Williamson ether synthesis is a crucial step that requires careful control of several parameters to ensure a high yield and minimize side reactions. Key parameters include:
-
Choice of Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is commonly used to deprotonate the phenolic hydroxyl group.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is preferred as it favors the SN2 reaction mechanism.
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate, often in the range of 60-90°C.[1]
-
Purity of Reagents: The presence of water can hydrolyze the base and hinder the reaction. Therefore, using anhydrous solvents and reagents is critical.[2]
Q3: What are the common side products observed during the synthesis?
A3: During the synthesis, several side products can form, which can complicate purification and reduce the overall yield.
-
Incomplete Reaction: Unreacted starting materials, such as 3-hydroxy-5-bromobenzoic acid or 1-bromobutane, may be present in the crude product.[2]
-
Formation of Butene: At higher temperatures, an elimination reaction (E2) can compete with the desired substitution reaction (SN2), leading to the formation of butene from 1-bromobutane.[2]
-
Over-bromination: During the bromination step, the introduction of more than one bromine atom to the aromatic ring can occur if the reaction conditions are not carefully controlled.[3]
-
Isomeric Byproducts: Depending on the directing effects of the substituents, bromination may lead to the formation of other regioisomers.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Once the starting material spot is no longer visible, the reaction is likely complete.
Q5: What is the best method for purifying the final product?
A5: The crude this compound can be purified using several techniques.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system, such as ethanol/water or acetone/water, can be used.[1][4]
-
Column Chromatography: For separating mixtures with similar polarities, such as isomeric byproducts, silica gel column chromatography is a powerful technique.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase the reaction time or temperature. Ensure the reagents are of high quality and used in the correct stoichiometric amounts.[6] |
| Product loss during workup or purification. | Optimize the extraction, washing, and purification steps.[3] | |
| Incomplete deprotonation of the phenol in Williamson ether synthesis. | Use a stronger base or a slight excess of the base. Ensure anhydrous conditions.[2] | |
| Multiple Spots on TLC | Presence of unreacted starting materials. | Increase reaction time or temperature.[2] |
| Formation of butene via elimination. | Use a primary alkyl halide (1-bromobutane) and avoid excessive heating.[2] | |
| Formation of isomeric byproducts during bromination. | Optimize brominating agent and reaction temperature. Purify via column chromatography.[3] | |
| Product is an Oil, Not a Solid | Presence of impurities. | Purify the product using column chromatography.[4] |
| The product may have a low melting point. | Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. | |
| Decarboxylation of Benzoic Acid | Harsh thermal or pH conditions. | Use milder reaction conditions, especially lower temperatures, to preserve the carboxylic acid group.[6] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of Methyl 3-butoxy-5-bromobenzoate
This protocol is adapted from the synthesis of similar alkoxybenzoic acids.[1]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-hydroxy-5-bromobenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.
-
Addition of Alkyl Halide: Add 1-bromobutane (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into deionized water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-butoxy-5-bromobenzoate.
Protocol 2: Hydrolysis of Methyl 3-butoxy-5-bromobenzoate
This protocol is a standard procedure for ester hydrolysis.[1]
-
Reaction Setup: Dissolve the crude methyl 3-butoxy-5-bromobenzoate in methanol. Add a solution of potassium hydroxide (2.0 eq) in deionized water to the flask.
-
Hydrolysis: Reflux the mixture for 4-6 hours until the ester is completely hydrolyzed, as monitored by TLC.
-
Workup: After cooling to room temperature, remove the methanol under reduced pressure. Add deionized water to the residue and acidify the solution to a pH of 2-3 with 1M HCl.
-
Isolation: The white precipitate of this compound will form. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven.
Protocol 3: Bromination of 3-Butoxybenzoic Acid
This protocol is based on general bromination procedures for activated aromatic rings.[3][7]
-
Reaction Setup: In a round-bottom flask, dissolve 3-butoxybenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into cold water. If a precipitate forms, collect it by vacuum filtration. If not, extract the product with a suitable organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis of this compound.
References
troubleshooting failed reactions involving 3-Bromo-5-butoxybenzoic acid
Welcome to the technical support center for 3-Bromo-5-butoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during chemical reactions involving this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during common synthetic transformations with this compound, including Suzuki-Miyaura coupling, Fischer esterification, and amide coupling.
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the common causes?
A1: Low or no yield in a Suzuki-Miyaura coupling involving this compound can stem from several factors. The electronic nature of the substituted aryl bromide and the presence of a carboxylic acid group can influence the reaction's success. Key areas to investigate include:
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Catalyst and Ligand Incompatibility: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for all substrates.
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Suboptimal Base Selection: The base is crucial for the transmetalation step. Its strength, solubility, and compatibility with other reagents are important considerations.
-
Solvent Effects: The polarity of the solvent can significantly impact reaction rates and the solubility of your reagents.
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid, homocoupling of the starting materials, and hydrodehalogenation of the aryl bromide can reduce the yield of the desired product.[1]
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Reaction Conditions: Temperature, reaction time, and the rigorous exclusion of oxygen are critical parameters that require optimization.
-
Carboxylic Acid Interference: The carboxylic acid moiety can coordinate with the palladium catalyst, potentially deactivating it. It is sometimes advantageous to perform the coupling with the corresponding ester and hydrolyze it in a subsequent step.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura coupling reactions.
Fischer Esterification
Q2: I am struggling to achieve a high yield in the Fischer esterification of this compound. What can I do?
A2: The Fischer esterification is an equilibrium-limited reaction, which is a common reason for incomplete conversion.[2][3][4][5][6] Key strategies to improve your yield include:
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Driving the Equilibrium: To favor product formation, you can either use a large excess of the alcohol (which can also serve as the solvent) or remove the water that is formed during the reaction.[2][4] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Catalyst Concentration: Ensure a sufficient amount of acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) is used.
-
Reaction Time and Temperature: These reactions often require prolonged heating at reflux to reach equilibrium.
-
Steric Hindrance: While the butoxy group is at the meta position, significant steric bulk on the alcohol can slow down the reaction.[4]
Q3: I am observing side products in my esterification reaction. What are they and how can I avoid them?
A3: Potential side reactions in Fischer esterification are generally minimal but can include:
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Dehydration of the Alcohol: This is more common with secondary and tertiary alcohols at high temperatures.
-
Ether Formation: The alcohol can sometimes self-condense to form an ether, especially under harsh acidic conditions.
-
Impurities in Reagents: The presence of water or other nucleophiles in your starting materials can lead to unwanted byproducts.[7] Using anhydrous reagents and solvents is recommended.
Amide Coupling
Q4: My amide coupling reaction between this compound and an amine is not working. What are the likely issues?
A4: Failed amide couplings are often due to inadequate activation of the carboxylic acid or issues with the nucleophilicity of the amine.[8] Consider the following:
-
Choice of Coupling Reagent: The carboxylic acid must be activated to react with the amine. A variety of coupling reagents are available, and the best choice depends on your specific substrates. Common options include carbodiimides (e.g., EDC, DCC) often used with additives like HOBt, or more potent uronium/phosphonium salts like HATU or PyBOP, especially for challenging couplings.[8]
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can significantly slow down the reaction.[8][9] In such cases, more powerful coupling reagents and higher temperatures may be necessary.
-
Amine Basicity and Nucleophilicity: Electron-poor anilines or very hindered amines can be poor nucleophiles. The choice of base is also critical to deprotonate the amine salt without interfering with the coupling reaction. A non-nucleophilic base like diisopropylethylamine (DIPEA) is often used.
-
Solubility: Ensure all reactants are fully dissolved in an appropriate anhydrous solvent, such as DMF or DCM.
Logical Relationship for Amide Coupling Troubleshooting
Caption: Key considerations for troubleshooting failed amide coupling reactions.
Quantitative Data Summary
The following tables provide illustrative quantitative data for reactions analogous to those with this compound. Yields are highly dependent on the specific substrates, reaction scale, and purification methods.
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 70-85 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 85 | 12 | 80-90 |
Table 2: Comparison of Esterification Methods for Substituted Benzoic Acids
| Method | Alcohol | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Fischer | Methanol (excess) | H₂SO₄ (cat.) | Methanol | Reflux | 4-10 | 80-95[2] |
| Steglich | Ethanol | DCC, DMAP (cat.) | Dichloromethane | 20-25 | 3-12 | >90[2] |
Table 3: Amide Coupling Reagent Performance with Substituted Benzoic Acids
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| EDC | HOBt | DIPEA | DMF | 25 | 12-18 | 75-90 |
| HATU | - | DIPEA | DMF | 25 | 2-6 | 85-98 |
| T3P® | - | Pyridine | Ethyl Acetate | 25-50 | 4-12 | 80-95 |
Experimental Protocols
The following are general methodologies for key reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), a suitable ligand (e.g., SPhos; 4-10 mol%), and a base (e.g., K₃PO₄; 2.0-3.0 equiv.).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: A degassed solvent system, typically a mixture such as dioxane and water (e.g., 4:1 ratio), is added via syringe.
-
Reaction: The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Fischer Esterification
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv.) in a large excess of the desired anhydrous alcohol (e.g., 20-40 equivalents), which also serves as the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Maintain the reflux for 4-12 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or by column chromatography on silica gel.
Protocol 3: General Procedure for Amide Coupling using HATU
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent such as DMF or DCM in a dry reaction flask.
-
Activation: Add the coupling reagent HATU (1.0-1.2 equiv.) and a non-nucleophilic base like DIPEA (2.0-3.0 equiv.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating may be required for less reactive or sterically hindered amines.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General experimental workflow for common reactions of this compound.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. athabascau.ca [athabascau.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
stability issues of 3-Bromo-5-butoxybenzoic acid under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Bromo-5-butoxybenzoic acid, particularly under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: The main stability issue for this compound under acidic conditions is the cleavage of the butoxy ether linkage. Ethers are susceptible to cleavage in the presence of strong acids, which can lead to the degradation of the parent compound.[1][2][3] This reaction is typically accelerated by heat.[2][3]
Q2: What is the likely degradation product of this compound in an acidic solution?
A2: The acid-catalyzed hydrolysis of the butoxy group is expected to yield 3-Bromo-5-hydroxybenzoic acid and a corresponding C4-fragment derived from the butyl group. The identity of the C4-fragment will depend on the specific nucleophile present in the acidic medium.
Q3: Via what mechanism does the degradation of this compound likely occur under acidic conditions?
A3: The degradation is expected to proceed via an acid-catalyzed nucleophilic substitution reaction at the ether linkage.[1] Given that the butoxy group is a primary ether, the reaction will most likely follow an SN2 pathway.[2][4] This involves protonation of the ether oxygen, making it a good leaving group (butanol), followed by a nucleophilic attack on the adjacent carbon atom.
Q4: Are there any other potential degradation pathways for this compound under acidic conditions?
A4: While the primary degradation pathway involves the cleavage of the ether bond, other reactions of the benzoic acid moiety are theoretically possible under harsh conditions (e.g., very high temperatures or extremely strong acids). However, the ether linkage is generally the most labile functional group under strong acidic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of parent compound peak and appearance of a more polar peak in HPLC analysis after incubation in acidic solution. | Acid-catalyzed hydrolysis of the butoxy ether linkage. | Confirm the identity of the new peak as 3-Bromo-5-hydroxybenzoic acid using a reference standard and mass spectrometry. To minimize degradation, consider adjusting the pH to be closer to neutral if the experimental conditions allow. If acidic conditions are required, conduct experiments at the lowest feasible temperature and for the shortest duration possible. |
| Inconsistent results in bioassays or other experiments involving this compound in acidic buffers. | Degradation of the compound during the experiment, leading to a lower effective concentration of the active molecule. | Perform a stability study of this compound under your specific experimental conditions (buffer, pH, temperature) to quantify the rate of degradation. This will allow you to determine the time window in which the compound is stable or to adjust your protocol accordingly. |
| Precipitation of the compound from an acidic solution. | The protonated form of the carboxylic acid may have lower solubility in aqueous media. | Ensure the concentration of this compound is below its solubility limit in the chosen acidic buffer. Consider the use of co-solvents if compatible with your experimental setup. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Acidic Buffers
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol).
-
Preparation of Test Solutions: Dilute the stock solution into a series of acidic buffers with varying pH values (e.g., pH 1, 3, and 5). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect.
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Quenching: Immediately quench the degradation reaction by neutralizing the aliquot with a suitable base to a pH where the compound is known to be stable.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound and the formation of any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each pH and temperature condition to determine the degradation kinetics.
Protocol 2: Identification of Degradation Products using LC-MS
-
Forced Degradation: Subject a solution of this compound to harsh acidic conditions (e.g., 1 M HCl at elevated temperature) to generate a significant amount of degradation products.
-
LC-MS Analysis: Analyze the stressed sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Mass Identification: Identify the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear in the chromatogram.
-
Fragmentation Analysis: Perform MS/MS fragmentation analysis on the degradation product peak to elucidate its structure. The expected major degradation product, 3-Bromo-5-hydroxybenzoic acid, would have a distinct mass and fragmentation pattern.
Quantitative Data Summary
As no specific experimental stability data for this compound is publicly available, the following table presents a hypothetical summary of results from a stability study conducted as per Protocol 1. This data is for illustrative purposes only.
| pH | Temperature (°C) | Half-life (t1/2) in hours | Primary Degradation Product |
| 1.0 | 37 | 8 | 3-Bromo-5-hydroxybenzoic acid |
| 3.0 | 37 | 72 | 3-Bromo-5-hydroxybenzoic acid |
| 5.0 | 37 | > 200 | Not significant degradation observed |
| 1.0 | 25 | 24 | 3-Bromo-5-hydroxybenzoic acid |
| 3.0 | 25 | > 200 | Not significant degradation observed |
Visualizations
Caption: Proposed SN2 degradation pathway of this compound.
Caption: Workflow for assessing the stability of a compound under acidic conditions.
References
Technical Support Center: Deprotection of 3-Bromo-5-butoxybenzoic Acid Esters
Welcome to the technical support center for the deprotection of 3-bromo-5-butoxybenzoic acid esters. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of this compound esters to yield the corresponding carboxylic acid.
Issue 1: Incomplete or Slow Saponification
Symptoms:
-
TLC analysis shows significant amounts of starting ester remaining even after prolonged reaction time.
-
Low yield of the desired carboxylic acid after workup.
Possible Causes:
-
Steric Hindrance: The bulky bromo and butoxy groups ortho and para to the ester can sterically hinder the approach of the hydroxide nucleophile to the carbonyl carbon.
-
Insufficient Temperature: The reaction may require elevated temperatures to overcome the activation energy barrier.
-
Inadequate Base Concentration: The concentration of the hydroxide solution may be too low for effective hydrolysis.
-
Poor Solubility: The ester may not be fully dissolved in the reaction solvent, limiting the reaction rate.
Solutions:
-
Increase Reaction Temperature: Heat the reaction mixture to reflux. The choice of solvent (e.g., methanol, ethanol, or a mixture with water) will determine the reflux temperature.
-
Use a Co-solvent: To improve solubility, a co-solvent system like THF/water or dioxane/water can be employed.[1][2]
-
Increase Base Concentration: Use a higher concentration of NaOH or KOH. Be cautious, as very high concentrations can sometimes lead to side reactions.
-
Alternative Hydroxide Source: Lithium hydroxide (LiOH) in a THF/water mixture is often effective for hindered esters.[1][2]
Issue 2: Cleavage of the Butoxy Ether Group
Symptoms:
-
Presence of 3-bromo-5-hydroxybenzoic acid as a byproduct in the NMR or LC-MS analysis.
-
A mixture of the desired product and the hydroxy-substituted analog is obtained.
Possible Causes:
-
Harsh Reaction Conditions: Using strong Lewis acids like Boron Tribromide (BBr₃) is a common cause of ether cleavage.[3][4][5][6][7] BBr₃ is a powerful reagent for cleaving aryl ethers.[3][4][5][6][7]
-
Prolonged Reaction Times with Lewis Acids: Even with milder Lewis acids, extended reaction times can lead to the cleavage of the ether bond.
Solutions:
-
Avoid Strong Lewis Acids: If selective ester deprotection is desired, avoid strong Lewis acids like BBr₃.
-
Optimize Reaction Time and Temperature: When using Lewis acids, carefully monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize ether cleavage. Running the reaction at lower temperatures may also improve selectivity.
-
Consider Nucleophilic Cleavage Reagents: Reagents like trimethylsilyl iodide (TMSI), which can be generated in situ from TMSCl and NaI, can sometimes offer better selectivity for ester cleavage over ether cleavage, especially with careful control of reaction conditions.[8]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for the deprotection of a methyl 3-bromo-5-butoxybenzoate?
A1: Standard saponification is the most recommended initial approach due to its simplicity and the general stability of aryl ether linkages under basic conditions.[1][2][9][10] A typical starting point would be to reflux the ester in a mixture of methanol and aqueous 1-2 M NaOH.
Q2: Can I use acid-catalyzed hydrolysis for this deprotection?
A2: Acid-catalyzed hydrolysis is generally not recommended for this substrate. The conditions required are often harsh (strong acid and high temperatures), which can lead to cleavage of the butoxy ether group and potentially other side reactions involving the bromine substituent.
Q3: My ester is very hindered and saponification is not working. What are my options?
A3: For highly hindered esters where standard saponification fails, you might consider nucleophilic dealkylation methods. Reagents like sodium or lithium thiophenoxide in a polar aprotic solvent (e.g., DMF, HMPA) can cleave the ester via an SN2 mechanism on the alkyl group of the ester. This method is generally mild and should not affect the aryl butyl ether.
Q4: When should I consider using BBr₃ for deprotection?
A4: BBr₃ should only be considered if the goal is to cleave both the ester and the butoxy ether to yield 3-bromo-5-hydroxybenzoic acid. BBr₃ is highly effective for cleaving aryl ethers.[3][4][5][6][7] It is generally not suitable for the selective deprotection of the ester in the presence of the butoxy group.
Q5: Is it possible to selectively cleave a methyl ester in the presence of the butyl ether using TMSI?
A5: TMSI is known to cleave both esters and ethers.[8][11] Achieving high selectivity can be challenging and is highly dependent on the substrate and reaction conditions. Generally, methyl esters are more reactive towards TMSI than butyl ethers. To favor ester cleavage, you can try using a limited amount of TMSI (e.g., 1.1 equivalents) at low temperatures (e.g., 0 °C to room temperature) and carefully monitor the reaction progress.
Data Presentation
| Deprotection Method | Reagents and Conditions | Typical Yield | Potential Side Reactions | Selectivity Notes |
| Saponification | NaOH or KOH in MeOH/H₂O, reflux | Good to Excellent | None expected | Highly selective for the ester. |
| Saponification (Hindered) | LiOH in THF/H₂O, reflux | Good | None expected | Highly selective for the ester. |
| Lewis Acid (Non-selective) | BBr₃ in CH₂Cl₂, 0 °C to rt | Good to Excellent | Cleavage of butoxy group | Poor selectivity; cleaves both ester and ether. |
| Nucleophilic Cleavage | TMSI (from TMSCl/NaI) in ACN, rt | Moderate to Good | Potential cleavage of butoxy group | Moderate selectivity; conditions need optimization. |
Experimental Protocols
Protocol 1: Standard Saponification
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Dissolve the this compound ester (1.0 eq) in methanol (10 mL per gram of ester).
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Add an aqueous solution of sodium hydroxide (2.0 M, 5.0 eq).
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Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
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Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
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Acidify the aqueous layer to pH ~2 with concentrated HCl.
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Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Protocol 2: Lewis Acid-Mediated Deprotection (Non-selective)
-
Dissolve the this compound ester (1.0 eq) in anhydrous dichloromethane (20 mL per gram of ester) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (BBr₃) in dichloromethane (1.0 M, 3.0-4.0 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and slowly quench with water.
-
Separate the layers and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which will likely be 3-bromo-5-hydroxybenzoic acid.
Mandatory Visualizations
Caption: Deprotection strategies for this compound esters.
Caption: Troubleshooting decision tree for deprotection reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Saponification-Typical procedures - operachem [operachem.com]
- 3. A hierarchy of aryloxide deprotection by boron tribromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Boron tribromide_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 8. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. TMS Iodide - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Scale-Up of 3-Bromo-5-butoxybenzoic Acid Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges encountered during the scale-up of 3-Bromo-5-butoxybenzoic acid synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to navigate common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for producing this compound at a laboratory scale?
A common and effective method for the synthesis of this compound involves a two-step process:
-
Williamson Ether Synthesis: This step involves the reaction of a 3-bromo-5-hydroxybenzoate ester (e.g., methyl 3-bromo-5-hydroxybenzoate) with a butyl halide (e.g., 1-bromobutane) in the presence of a base (e.g., potassium carbonate) to form the corresponding 3-bromo-5-butoxybenzoate ester.
-
Hydrolysis: The resulting ester is then hydrolyzed, typically using a base like potassium hydroxide, followed by acidification to yield the final this compound product.[1][2]
Q2: What are the primary challenges when scaling up the production of this compound?
Scaling up the synthesis of this compound can present several challenges, including:
-
Reaction Kinetics and Heat Transfer: Exothermic reactions can become difficult to control on a larger scale, potentially leading to side reactions and impurities. Proper heat management is crucial.
-
Mixing Efficiency: Ensuring homogeneous mixing of reactants in large vessels is critical for consistent reaction progress and to avoid localized "hot spots" or areas of high concentration, which can affect yield and purity.
-
Impurity Profile: The types and quantities of impurities may change with scale. Byproducts that are negligible in the lab may become significant in a pilot or production setting.
-
Work-up and Purification: Isolation and purification methods used in the lab, such as column chromatography, may not be feasible or economical at an industrial scale. Developing robust crystallization and filtration processes is essential.[3]
-
Material Handling and Safety: Handling large quantities of reagents and solvents requires stringent safety protocols and appropriate equipment to minimize exposure and prevent accidents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete Williamson ether synthesis. | - Ensure the base (e.g., K2CO3) is anhydrous and used in sufficient excess (typically 1.5-2.0 equivalents).- Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting phenol.- Consider increasing the reaction temperature or time, but monitor for potential byproduct formation. |
| Incomplete hydrolysis of the ester. | - Use a sufficient excess of the hydrolyzing agent (e.g., KOH).- Ensure adequate reaction time for the hydrolysis step, monitoring by TLC or HPLC.- Proper mixing is crucial to ensure contact between the ester and the aqueous base. | |
| High Levels of Impurities | Formation of isomeric byproducts during bromination (if starting from a non-brominated precursor). | - Control bromination conditions carefully (temperature, stoichiometry of brominating agent).- Isomeric impurities can be difficult to separate; consider purification by fractional crystallization or preparative chromatography if necessary.[3] |
| Unreacted starting materials. | - Optimize reaction stoichiometry and conditions to drive the reaction to completion.- Improve mixing to ensure all reactants are in contact. | |
| Formation of dibutyl ether. | - This can occur as a side reaction of the butyl halide, especially at higher temperatures. Use a moderate reaction temperature for the Williamson ether synthesis. | |
| Poor Product Purity After Isolation | Inefficient purification by crystallization. | - Screen different solvent systems for recrystallization to find one that provides good recovery and high purity.[3]- Control the cooling rate during crystallization; slow cooling often leads to larger, purer crystals.[3]- Perform a hot filtration step to remove any insoluble impurities before crystallization.[3] |
| Co-precipitation of inorganic salts. | - Ensure the product is thoroughly washed with water after acidification and filtration to remove any residual salts from the hydrolysis step. | |
| Difficulty with Filtration | Fine particle size of the precipitated product. | - Optimize the precipitation conditions (e.g., rate of acidification, temperature) to encourage the formation of larger crystals that are easier to filter.- Consider using a filter aid if the product consistently forms very fine particles. |
Data Presentation
The following table provides illustrative data on how different process parameters during the Williamson ether synthesis step can impact the yield and purity of the intermediate, methyl 3-bromo-5-butoxybenzoate.
| Experiment | Scale (g) | Base (equiv.) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | 10 | K2CO3 (1.5) | 80 | 12 | 92 | 98.5 |
| 2 | 100 | K2CO3 (1.5) | 80 | 12 | 85 | 97.2 |
| 3 | 100 | K2CO3 (2.0) | 80 | 18 | 91 | 98.1 |
| 4 | 100 | K2CO3 (1.5) | 100 | 12 | 83 | 95.4 (increased impurities) |
Note: This data is for illustrative purposes and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-bromo-5-butoxybenzoate (Williamson Ether Synthesis)
Materials:
-
Methyl 3-bromo-5-hydroxybenzoate
-
1-Bromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-bromo-5-hydroxybenzoate (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Add 1-bromobutane (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-bromo-5-butoxybenzoate.
Protocol 2: Synthesis of this compound (Hydrolysis)
Materials:
-
Crude methyl 3-bromo-5-butoxybenzoate
-
Potassium Hydroxide (KOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric Acid (HCl), 1M
Procedure:
-
Dissolve the crude methyl 3-bromo-5-butoxybenzoate in methanol.
-
Add a solution of potassium hydroxide (2.0 eq) in water to the flask.
-
Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Add water to the residue and acidify the solution to pH 2-3 with 1M HCl.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.
-
If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Purification of 3-Bromo-5-butoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 3-Bromo-5-butoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., 3,5-dibromobenzoic acid or butanol), by-products from the synthesis (such as isomeric variants or products of incomplete reactions), residual solvents, and colored impurities. The nature of impurities often depends on the synthetic route used.[1][2]
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification methods for aromatic carboxylic acids like this compound are recrystallization, acid-base extraction, and column chromatography.[3][4] The choice of method depends on the nature and quantity of the impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick check for the number of components in your sample. High-Performance Liquid Chromatography (HPLC) offers a more quantitative analysis.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can identify and quantify impurities if their structure is known. The melting point of the solid is also a good indicator of purity; pure compounds typically have a sharp melting range.[7]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. | Select a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. For similar benzoic acid derivatives, solvents like ethanol, methanol, or mixtures of hexane and ethyl acetate have been effective.[8][9] |
| No crystals form upon cooling. | The solution is not saturated, or supersaturation has occurred. | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of the pure compound. - Reduce the volume of the solvent by gentle heating and then allow it to cool again. - Place the solution in an ice bath to further decrease solubility.[7][10] |
| Oily precipitate forms instead of crystals. | The melting point of the compound is lower than the boiling point of the solvent, or insoluble impurities are present. | - Use a lower-boiling point solvent. - Try a different solvent system. - If insoluble impurities are present, perform a hot filtration step before cooling.[11] |
| Low recovery of the purified product. | Too much solvent was used, or the crystals were washed with a solvent in which they are soluble at room temperature. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a small amount of ice-cold solvent.[9] |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the compound from impurities. | The eluent system is not optimized. | - Adjust the polarity of the eluent. For silica gel chromatography of benzoic acids, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is common.[12] - Add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid and reduce tailing. |
| Compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a few drops of a potential solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) and heat to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.[9]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.[7][13]
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a gravity filtration of the hot solution into a clean, pre-warmed flask.[11][14]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent and then dry them in a vacuum oven or desiccator.[10]
Acid-Base Extraction Protocol
This method is useful for separating the acidic this compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude sample in an organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a 1M aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution.[13] Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer. Drain the aqueous layer into a clean flask.
-
Washing: Wash the organic layer with the basic solution one or two more times to ensure complete extraction of the acid. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.[13]
-
Isolation: Collect the purified solid by vacuum filtration, wash with cold water, and dry.
Column Chromatography Protocol
-
TLC Analysis: Determine an appropriate eluent system by running a TLC of the crude material. A suitable eluent will give the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica gel to settle, ensuring a uniform bed without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.[12]
Data Presentation
Table 1: Recommended Solvents for Purification
| Purification Method | Solvent/Eluent System | Rationale |
| Recrystallization | Ethanol, Methanol, Hexane/Ethyl Acetate | Good solubility at high temperatures and poor solubility at low temperatures for similar aromatic carboxylic acids.[8][9] |
| Acid-Base Extraction | Ethyl Acetate & 1M NaHCO₃/NaOH(aq) | The organic solvent dissolves the crude mixture, and the basic aqueous solution selectively extracts the acidic product.[13] |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate + 0.5% Acetic Acid | The non-polar/polar solvent mixture allows for good separation on silica, and the acetic acid suppresses deprotonation of the carboxylic acid, leading to better peak shapes. |
Visualizations
Caption: General workflow for purification by recrystallization.
Caption: Workflow for purification by acid-base extraction.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. How to Optimize Carboxylic Acid Solvent Systems for Purity? [eureka.patsnap.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 11. m.youtube.com [m.youtube.com]
- 12. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Optimizing Solvent Systems for 3-Bromo-5-butoxybenzoic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent systems in reactions involving 3-Bromo-5-butoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for reactions with this compound?
A1: The primary factors are the solubility of this compound and all other reactants, the solvent's boiling point to ensure it is suitable for the desired reaction temperature, and its inertness under the reaction conditions. For palladium-catalyzed reactions like Suzuki coupling, the solvent's ability to dissolve both the organic substrate and the inorganic base is crucial for reaction efficiency.
Q2: How does the butoxy group influence the solubility of this compound compared to other substituted benzoic acids?
A2: The butoxy group, being a moderately long alkyl chain, increases the lipophilicity of the molecule. This generally leads to better solubility in nonpolar and moderately polar aprotic solvents compared to benzoic acid or its more polar derivatives. However, it may decrease solubility in highly polar protic solvents like water.
Q3: Can I use protic solvents for Suzuki coupling reactions with this compound?
A3: Yes, protic solvents, particularly in combination with aprotic co-solvents, can be effective. For instance, solvent systems like toluene/water or THF/water are commonly used. Water can be essential for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) required for the activation of the boronic acid.[1] However, the choice of base and solvent system needs to be carefully optimized to avoid potential side reactions like hydrolysis of esters if present.
Q4: For Fischer esterification of this compound, is it always necessary to use an excess of the alcohol as the solvent?
A4: Using a large excess of the alcohol (e.g., 20-40 equivalents) serves a dual purpose: it acts as one of the reactants and as the solvent, driving the equilibrium towards the ester product. While not strictly necessary to use it as the solvent (an inert co-solvent can be used), it is a common and effective strategy to achieve high yields.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions involving this compound.
Issue 1: Low Yield in Suzuki Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | - Select a solvent system in which both this compound and the boronic acid derivative are soluble. Common choices include toluene, dioxane, THF, or DMF, often with water as a co-solvent to dissolve the base.[1] - Consider heating the reaction mixture to improve solubility, but monitor for potential degradation of reactants or catalyst. |
| Catalyst Deactivation | - Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the palladium catalyst. - The carboxylic acid group can sometimes interfere with the catalyst. Using a stronger base or protecting the carboxylic acid group as an ester might be necessary. |
| Inefficient Base | - The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility of the base in the chosen solvent system is also important.[1] |
| Side Reactions | - Homocoupling of the boronic acid can occur in the presence of oxygen. Ensure thorough degassing of the solvent and reaction mixture. - Protodeboronation (loss of the boronic acid group) can be an issue. Use of a suitable base and optimizing the reaction temperature can minimize this. |
Issue 2: Incomplete Esterification Reaction
| Potential Cause | Troubleshooting Steps |
| Equilibrium Not Shifted Towards Products | - In Fischer esterification, use a large excess of the alcohol to drive the reaction forward. - Remove water as it is formed, either by azeotropic distillation (e.g., with toluene and a Dean-Stark apparatus) or by using a dehydrating agent. |
| Catalyst Inactivity | - For acid-catalyzed esterification (Fischer), ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used. - For milder conditions, consider Steglich esterification using DCC and DMAP, or a Mitsunobu reaction with triphenylphosphine and DEAD/DIAD. |
| Steric Hindrance | - If the alcohol is sterically hindered, the reaction rate may be slow. Consider using a more reactive derivative of the carboxylic acid, such as the acid chloride. |
| Low Reaction Temperature | - Ensure the reaction is heated to a sufficient temperature to achieve a reasonable reaction rate. For Fischer esterification, refluxing the alcohol is common. |
Data Presentation
Estimated Solubility of this compound in Common Organic Solvents at 25°C
Disclaimer: The following data are estimated values based on the general solubility of similar substituted benzoic acids. Actual solubility should be determined experimentally.
| Solvent | Solvent Class | Estimated Solubility (g/L) |
| Methanol | Polar Protic | 50 - 100 |
| Ethanol | Polar Protic | 40 - 80 |
| Isopropanol | Polar Protic | 20 - 50 |
| Tetrahydrofuran (THF) | Polar Aprotic | > 100 |
| Dimethylformamide (DMF) | Polar Aprotic | > 200 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 |
| Toluene | Nonpolar Aromatic | 10 - 30 |
| Dichloromethane | Halogenated | > 100 |
Typical Reaction Conditions for Suzuki Coupling of 3-Bromo-5-alkoxybenzoic Acids
| Solvent System | Catalyst | Base | Temperature (°C) | Typical Yield (%) |
| Toluene/Water (4:1) | Pd(PPh₃)₄ | K₂CO₃ | 90 - 100 | 85 - 95 |
| Dioxane/Water (4:1) | Pd(dppf)Cl₂ | K₃PO₄ | 100 | 80 - 92 |
| THF/Water (4:1) | Pd(OAc)₂/SPhos | Cs₂CO₃ | 80 | 88 - 98 |
| DMF | Pd₂(dba)₃/XPhos | K₂CO₃ | 110 | 82 - 94 |
Comparison of Esterification Methods for this compound
| Method | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Fischer Esterification | Alcohol (excess), H₂SO₄ (cat.) | Alcohol | Reflux | 75 - 90 |
| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | Dichloromethane | 0 to RT | > 90 |
| Mitsunobu Reaction | Alcohol, PPh₃, DEAD or DIAD | THF | 0 to RT | > 90 |
Experimental Protocols
Protocol 1: Determination of Solubility using the Shake-Flask Method
Objective: To experimentally determine the solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Methanol, THF, Toluene)
-
Scintillation vials with caps
-
Analytical balance
-
Shaker or magnetic stirrer at a controlled temperature
-
Syringe filters (0.45 µm)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a scintillation vial.
-
Add a known volume (e.g., 5 mL) of the selected solvent to the vial.
-
Seal the vial and place it on a shaker or stirrer at a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial.
-
Determine the concentration of this compound in the filtered solution using a pre-calibrated HPLC or UV-Vis method. Alternatively, evaporate the solvent from the weighed vial and weigh the remaining solid.
-
Calculate the solubility in g/L or mol/L.
Protocol 2: Suzuki Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 5-butoxybiphenyl-3-carboxylic acid via a Suzuki coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Add potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for a Suzuki coupling reaction.
Caption: Troubleshooting logic for low yields in Suzuki coupling reactions.
References
Validation & Comparative
A Comparative Analysis of 3-Bromo-5-butoxybenzoic Acid and Other Benzoic Acid Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical step in the design of novel therapeutics. Benzoic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This guide provides an objective comparison of 3-Bromo-5-butoxybenzoic acid with other benzoic acid derivatives, supported by experimental data, to inform research and development efforts.
The therapeutic potential of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the benzene ring. Halogenation and the introduction of alkoxy groups are common strategies to modulate the physicochemical properties and biological activity of these compounds. This guide focuses on the comparative analysis of this compound, highlighting the impact of the bromo and butoxy substituents on its predicted performance relative to other derivatives.
Comparative Analysis of Biological Activity
While specific experimental data for this compound is limited in publicly available literature, a comparative analysis of structurally related compounds allows for an informed estimation of its potential biological activities. The following tables summarize the antimicrobial activity of various benzoic acid derivatives against common bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzoic Acid Derivatives against Escherichia coli
| Compound | MIC (µg/mL) | Reference |
| Benzoic Acid | >1000 | [1] |
| 2-Hydroxybenzoic Acid | 1000 | [1] |
| 3-Hydroxybenzoic Acid | >2000 | |
| 4-Hydroxybenzoic Acid | >2000 | |
| 3,4-Dihydroxybenzoic Acid | 2600 | |
| 3-Bromo-5-methoxybenzoic acid | Not Available | |
| 3,5-Dibromo-4-methoxybenzoic acid | Not Available | |
| This compound | Data not available |
Table 2: Minimum Inhibitory Concentration (MIC) of Benzoic Acid Derivatives against Staphylococcus aureus
| Compound | MIC (µg/mL) | Reference |
| Benzoic Acid | 1560 | |
| 4-Ethoxybenzoic acid | >256 | [2] |
| 3,4-Dimethoxybenzoic Acid | Zone of Inhibition = 5 mm (at 100 µg/mL) | [3] |
| Amoxicillin-p-methoxybenzoic acid | Not specified | [4] |
| Amoxicillin-p-nitrobenzoic acid | 64 (against MRSA) | [4] |
| This compound | Data not available |
Structure-Activity Relationship Insights
The available data on various benzoic acid derivatives allows for the formulation of several structure-activity relationship (SAR) hypotheses:
-
Halogenation: The presence of a bromine atom on the benzoic acid scaffold is often associated with enhanced antimicrobial activity.[3] The electron-withdrawing nature of halogens can increase the acidity of the carboxylic acid group and enhance the lipophilicity of the molecule, potentially facilitating its passage through bacterial cell membranes.
-
Substitution Pattern: The meta-substitution pattern (3,5-disubstitution) of this compound influences the molecule's overall geometry and electronic properties, which in turn affect its binding to target enzymes or receptors.
Experimental Protocols
To facilitate further research and standardized comparison, detailed methodologies for key experiments are provided below.
Synthesis of 3-Bromo-5-alkoxybenzoic Acids
This protocol describes a general method for the synthesis of 3-bromo-5-alkoxybenzoic acids, which can be adapted for this compound. The synthesis involves the bromination of a substituted benzoic acid followed by etherification.
Workflow for the Synthesis of 3-Bromo-5-alkoxybenzoic Acids
Caption: Synthetic pathway for this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Mechanism of Action: Modulation of NF-κB Signaling
Several studies have indicated that benzoic acid derivatives can exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.
Simplified NF-κB Signaling Pathway and Potential Inhibition by Benzoic Acid Derivatives
Caption: Inhibition of the NF-κB pathway by benzoic acid derivatives.
In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some benzoic acid derivatives are hypothesized to inhibit this pathway by targeting the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB sequestered in the cytoplasm.
Conclusion
While direct experimental data on this compound is not yet widely available, a comparative analysis of related benzoic acid derivatives provides a strong foundation for predicting its potential as a bioactive molecule. The presence of both a bromine atom and a butoxy group suggests that this compound may possess significant antimicrobial and anti-inflammatory properties. Further experimental investigation, following the protocols outlined in this guide, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. This systematic approach will enable researchers to make data-driven decisions in the development of novel and effective therapeutic agents.
References
A Comparative Guide to the Synthesis of 3-Bromo-5-butoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential synthetic routes for 3-Bromo-5-butoxybenzoic acid, a valuable building block in medicinal chemistry and materials science. The following sections detail plausible synthesis pathways, offering objective comparisons of their performance based on established chemical principles and data from analogous reactions. Experimental protocols and quantitative data are presented to aid in the selection of the most suitable route for specific research and development needs.
Introduction
This compound possesses a unique combination of functional groups: a carboxylic acid for amide bond formation and other derivatizations, a bromo substituent that can participate in cross-coupling reactions, and a butoxy chain that can influence solubility and binding interactions. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide evaluates three potential synthetic routes, each starting from a different commercially available precursor.
Performance Comparison of Synthesis Routes
The selection of an optimal synthesis route depends on various factors, including precursor availability and cost, overall yield, reaction scalability, and safety considerations. The following table summarizes the key performance indicators for the three proposed routes.
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Ullmann Condensation | Route 3: Multi-step Synthesis from 3,5-Dihydroxybenzoic Acid |
| Starting Material | 3-Bromo-5-hydroxybenzoic acid | 3,5-Dibromobenzoic acid | 3,5-Dihydroxybenzoic acid |
| Key Reactions | Williamson Ether Synthesis (O-alkylation) | Ullmann Condensation (Copper-catalyzed etherification) | Selective O-alkylation, Bromination, Dehydroxylation (multi-step) |
| Typical Yield | 70-90% | 40-70% | Variable (likely lower due to multiple steps) |
| Reaction Conditions | Mild to moderate (reflux in acetone or DMF) | Harsh (high temperatures, >150°C) | Multiple steps with varying conditions |
| Reagents | 1-Bromobutane, Base (K₂CO₃, NaH) | Sodium butoxide, Copper catalyst (CuI, Cu₂O) | 1-Bromobutane, Bromine, Reducing agents |
| Scalability | Generally good | Can be challenging due to high temperatures and catalyst removal | More complex for large-scale production |
| Advantages | High yield, reliable, mild conditions | Utilizes a different starting material, potentially cost-effective if 3,5-dibromobenzoic acid is readily available | Starts from an inexpensive precursor |
| Disadvantages | Relies on the availability of 3-bromo-5-hydroxybenzoic acid | Harsh reaction conditions, potential for side reactions, catalyst contamination | Multiple steps, potentially low overall yield, complex purification |
Route 1: Williamson Ether Synthesis
This is arguably the most direct and efficient route, involving the O-alkylation of 3-bromo-5-hydroxybenzoic acid with 1-bromobutane. The Williamson ether synthesis is a well-established and reliable method for forming ether linkages.[1][2][3]
Experimental Protocol
-
Deprotonation: In a round-bottom flask, dissolve 3-bromo-5-hydroxybenzoic acid (1.0 eq.) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.1 eq.), to the solution and stir at room temperature for 30-60 minutes to form the phenoxide.
-
Alkylation: Add 1-bromobutane (1.2 eq.) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Logical Workflow
Caption: Workflow for Williamson Ether Synthesis.
Route 2: Ullmann Condensation
This route utilizes 3,5-dibromobenzoic acid as the starting material. One of the bromine atoms is selectively displaced by a butoxy group through a copper-catalyzed Ullmann condensation.[4][5][6][7][8] This method is advantageous if 3,5-dibromobenzoic acid is more readily available or cost-effective than 3-bromo-5-hydroxybenzoic acid.
Experimental Protocol
-
Reactant Preparation: In a reaction vessel, combine 3,5-dibromobenzoic acid (1.0 eq.), sodium butoxide (1.2-1.5 eq.), and a copper catalyst such as copper(I) iodide (CuI, 0.1-0.2 eq.).
-
Reaction: Add a high-boiling polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Heat the reaction mixture to a high temperature (typically 150-200°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and dilute it with water.
-
Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The crude product is collected by filtration and washed with water.
-
Purification: The product is purified by recrystallization or column chromatography to separate it from the starting material and any potential diaryl ether byproducts.
Logical Workflow
Caption: Workflow for Ullmann Condensation.
Route 3: Multi-step Synthesis from 3,5-Dihydroxybenzoic Acid
This route starts from the inexpensive and readily available 3,5-dihydroxybenzoic acid.[9][10] It involves a sequence of reactions, likely including selective protection or etherification of one hydroxyl group, followed by bromination and dehydroxylation of the remaining hydroxyl group. The exact sequence can be varied, presenting a more complex but potentially cost-effective approach for large-scale synthesis if optimized.
Conceptual Experimental Protocol (Illustrative Sequence)
-
Selective Monobutylation: React 3,5-dihydroxybenzoic acid with one equivalent of 1-bromobutane in the presence of a suitable base and solvent to favor the formation of 3-butoxy-5-hydroxybenzoic acid. This step's selectivity can be challenging.
-
Bromination: The resulting 3-butoxy-5-hydroxybenzoic acid is then brominated. A potential method involves reacting it with a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent. The position of bromination will be directed by the existing substituents.
-
Dehydroxylation: The remaining hydroxyl group needs to be removed. This is a challenging step and might involve conversion of the hydroxyl group to a better leaving group (e.g., a tosylate or triflate) followed by reductive cleavage.
-
Purification: Purification would be required after each step, making the overall process more labor-intensive.
Logical Workflow
Caption: Workflow for Multi-step Synthesis.
Conclusion
For laboratory-scale synthesis where efficiency and reliability are paramount, Route 1 (Williamson Ether Synthesis) is the recommended approach, provided the starting material, 3-bromo-5-hydroxybenzoic acid, is accessible. Its mild reaction conditions and generally high yields make it an attractive option.
Route 2 (Ullmann Condensation) presents a viable alternative, particularly if 3,5-dibromobenzoic acid is a more economical starting material. However, researchers must be equipped to handle the high-temperature conditions and potential challenges with catalyst removal and byproduct formation.
Route 3 (Multi-step Synthesis) is the most complex and would require significant optimization to be efficient. While it starts from an inexpensive precursor, the multiple steps and likely lower overall yield make it less practical for most research applications but could be explored for large-scale industrial production where starting material cost is a primary driver.
This guide is intended to provide a comparative framework for the synthesis of this compound. The specific choice of route should be made after careful consideration of the available resources, desired scale, and purity requirements of the final product.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. francis-press.com [francis-press.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mdpi.com [mdpi.com]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Page loading... [guidechem.com]
A Comparative Guide to the Biological Activity of 3-Bromo-5-butoxybenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 3-Bromo-5-butoxybenzoic acid and its structural analogs. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes information on the known biological effects of structurally related benzoic acid derivatives to infer its potential activities. The content is intended to guide further research and drug discovery efforts by providing a framework for comparison, detailed experimental protocols for key assays, and visualizations of relevant biological pathways.
Introduction to Substituted Benzoic Acids
Benzoic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. The nature, position, and number of substituents on the benzene ring play a crucial role in determining the pharmacological profile of these molecules. Halogenation, such as the introduction of a bromine atom, and the presence of alkoxy groups are known to significantly influence the lipophilicity, electronic properties, and ultimately, the biological efficacy of these compounds.
Comparative Biological Activity
Based on the structure-activity relationships of known benzoic acid derivatives, we can project the potential biological activities of this compound in key therapeutic areas.
Antimicrobial Activity
The presence of a halogen atom, particularly bromine, on the aromatic ring is often associated with enhanced antimicrobial activity. This is attributed to increased lipophilicity, which can facilitate passage through microbial cell membranes. The butoxy group further contributes to the molecule's lipophilic character.
Table 1: Comparative Antimicrobial Activity (MIC) of Benzoic Acid and Its Analogs against Escherichia coli
| Compound | Structure | MIC (mg/mL) against E. coli | Reference |
| Benzoic Acid | C₇H₆O₂ | 1 | [1] |
| 2-Hydroxybenzoic Acid | C₇H₆O₃ | 1 | [1] |
| 3-Hydroxybenzoic Acid | C₇H₆O₃ | >8 | [1] |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | >8 | [1] |
| 3,4-Dihydroxybenzoic Acid | C₇H₆O₄ | 2 | [1] |
| 3-Bromobenzoic Acid | C₇H₅BrO₂ | Likely potent (based on SAR) | Inferred |
| This compound | C₁₁H₁₃BrO₃ | Hypothesized to be potent | Hypothetical |
Note: The antimicrobial activity of this compound is hypothesized based on the known effects of halogenation on other benzoic acid derivatives. Experimental validation is required.
Anti-inflammatory Activity
Several studies have indicated that substituted benzoic acids can exhibit anti-inflammatory properties. For instance, a structurally related compound, 3-Bromo-4,5-dihydroxybenzaldehyde, has been shown to suppress inflammatory responses in murine macrophages by inhibiting the phosphorylation of NF-κB and STAT1, key signaling molecules in inflammation.[2] This suggests that this compound may also possess anti-inflammatory potential through modulation of similar signaling pathways.
Cytotoxic Activity
The cytotoxic potential of benzoic acid derivatives against cancer cell lines is an area of active research. The substitution pattern on the aromatic ring is a key determinant of this activity. While no direct data exists for this compound, the general understanding is that increased lipophilicity and the presence of electron-withdrawing groups can contribute to cytotoxicity.
Experimental Protocols
To facilitate further research and standardized comparison, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to the final required concentration.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and relevant analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Potential Mechanisms of Action
To illustrate the potential biological pathways that may be influenced by this compound and its analogs, the following diagrams are provided.
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 3-Bromo-5-butoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalyst systems for key cross-coupling reactions involving 3-Bromo-5-butoxybenzoic acid. The strategic functionalization of this molecule is crucial for the synthesis of novel compounds in pharmaceutical and materials science research. The data and protocols presented herein are synthesized from studies on structurally analogous aryl bromides to provide a robust framework for catalyst selection and reaction optimization.
Catalyst Performance Comparison
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency in the coupling of aryl bromides like this compound. Palladium-based catalysts are most commonly employed, often in combination with bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.[1] Nickel-based catalysts are also emerging as a cost-effective alternative.[1] The following table summarizes the performance of different catalyst systems in major cross-coupling reactions.
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 90-98 | Effective for sterically hindered substrates.[1] |
| [Pd(dppf)Cl₂] | - | K₂CO₃ | DME | 80 | 2 | High | A reliable catalyst for a variety of aryl bromides.[1] | |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | 2-Me-THF | RT-120 | - | Good-Excellent | Effective in "green" solvents.[1] | |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 4 | ~85 | Classic conditions for aryl bromides.[2] |
| Pd(OAc)₂ | None (ligand-free) | K₂CO₃ | DMF/H₂O | 80 | 4 | High | Phosphine-free conditions.[2] | |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | - | Et₃N | THF | Reflux | 1-3 | ~90 | Standard conditions for Sonogashira coupling.[3] |
| Pd(OAc)₂ / CuI | PPh₃ | Piperidine | DMF | RT | 24 | High | Mild reaction conditions. | |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80 | 8 | ~95 | Effective for coupling with primary and secondary amines.[4] |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane/H₂O | 80 | 12 | High | Broad substrate scope.[5] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for major cross-coupling reactions that can be adapted for this compound.
Suzuki-Miyaura Coupling
This reaction is a versatile method for forming C-C bonds between aryl halides and boronic acids.[6]
Procedure using Pd(OAc)₂/SPhos:
-
In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).[1]
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).[1]
-
Add toluene (5 mL) and water (0.5 mL).[1]
-
Stir the reaction mixture vigorously at 100 °C for 12 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes.[7]
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (1.0 mol%), a suitable ligand (e.g., a tetrahydropyrimidinium salt, 2 mol%), this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), and K₂CO₃ (2 mmol).[2]
-
Add a solvent system such as water (3 mL) and DMF (3 mL).[2]
-
Heat the mixture at 80 °C for 4 hours.[2]
-
Upon completion, cool the reaction mixture and extract with ethyl acetate/hexane (1:5).[2]
-
Filter the organic layer through a pad of silica gel, concentrate, and purify by flash chromatography.[2]
Sonogashira Coupling
This reaction is used to form C-C bonds between aryl halides and terminal alkynes, typically using palladium and copper co-catalysts.[8]
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate the flask and backfill with an inert gas.
-
Add a degassed solvent such as THF and a base like triethylamine (2.0 equiv.).
-
Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitored by TLC).
-
After cooling, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful method for forming C-N bonds.[4]
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 equiv.), a suitable ligand (e.g., BINAP, 0.03 equiv.), and NaOt-Bu (1.4 equiv.) to a reaction tube.
-
Add a solution of this compound (1.0 equiv.) in toluene.
-
Add the desired amine (1.2 equiv.).
-
Seal the tube and heat at 80-100 °C for the required time (typically 8-24 hours).
-
Cool the reaction to room temperature, dilute with ether, and filter through celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Visualizations
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: A generalized experimental workflow for a cross-coupling reaction.
Caption: The catalytic cycle of a generic palladium-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kbfi.ee [kbfi.ee]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Confirming the Structure of 3-Bromo-5-butoxybenzoic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative framework for the structural elucidation of 3-Bromo-5-butoxybenzoic acid and its derivatives, leveraging common analytical techniques. Due to the limited availability of direct experimental data for this compound in the reviewed literature, this guide presents a combination of established methodologies for analogous compounds and predicted data for the target molecule.
Comparative Analysis of Spectroscopic Data
The structural confirmation of this compound and its analogs relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The following tables summarize the expected and experimentally determined data for relevant compounds.
Table 1: Comparative ¹H NMR Spectral Data (Predicted vs. Analogous Compounds)
| Compound | Aromatic Protons (δ, ppm) | Butoxy Protons (δ, ppm) | Other |
| This compound (Predicted) | ~8.0 (s, 1H), ~7.8 (s, 1H), ~7.5 (s, 1H) | ~4.0 (t, 2H), ~1.7 (m, 2H), ~1.5 (m, 2H), ~0.9 (t, 3H) | >10 (br s, 1H, COOH) |
| 3-Bromobenzoic acid | 8.15 (t, 1H), 7.95 (d, 1H), 7.70 (d, 1H), 7.35 (t, 1H) | - | 12.5 (br s, 1H, COOH) |
| 3-Bromo-5-methylbenzoic acid | 8.05 (s, 1H), 7.85 (s, 1H), 7.58 (s, 1H) | - | 2.40 (s, 3H, CH₃) |
| 3-Bromo-5-methoxybenzoic acid | 7.63 (t, 1H), 7.39 (t, 1H), 7.16 (t, 1H) | - | 3.87 (s, 3H, OCH₃) |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted vs. Analogous Compounds)
| Compound | Aromatic Carbons (δ, ppm) | Butoxy Carbons (δ, ppm) | Other |
| This compound (Predicted) | ~171 (C=O), ~159 (C-O), ~136 (C-Br), ~133, ~129, ~123, ~116 | ~68 (-OCH₂-), ~31 (-CH₂-), ~19 (-CH₂-), ~14 (-CH₃) | - |
| 3-Bromobenzoic acid | 171.5 (C=O), 136.0, 133.0, 132.8, 130.2, 128.8, 122.5 | - | - |
| 3-Bromo-5-methylbenzoic acid | Not available | - | - |
| 3-Bromo-5-methoxybenzoic acid | 171.8 (C=O), 159.6, 130.6, 129.6, 122.7, 120.5, 114.4 | - | 55.5 (OCH₃) |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Molecular Ion (m/z) | Key MS Fragments | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | 272/274 (M⁺, Br isotopes) | [M-C₄H₉]⁺, [M-COOH]⁺, [M-OC₄H₉]⁺ | ~2500-3300 (O-H), ~2960, 2870 (C-H), ~1700 (C=O), ~1250 (C-O) |
| 3-Bromobenzoic acid | 200/202 (M⁺) | [M-OH]⁺, [M-COOH]⁺ | ~2500-3300 (O-H), ~3070 (Ar-H), ~1700 (C=O), ~1290 (C-O) |
| 3-Bromo-5-methoxybenzoic acid | 230/232 (M⁺) | [M-OCH₃]⁺, [M-COOH]⁺ | Not available |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the synthesis and characterization of this compound derivatives.
Synthesis of this compound
This procedure is adapted from the synthesis of similar alkoxybenzoic acids.
Materials:
-
3-Bromo-5-hydroxybenzoic acid
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Alkylation: In a round-bottom flask, dissolve 3-Bromo-5-hydroxybenzoic acid (1.0 eq.) and potassium carbonate (2.0-3.0 eq.) in acetone or DMF. Add 1-bromobutane (1.2-1.5 eq.).
-
Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Work-up: Dissolve the residue in diethyl ether or ethyl acetate and wash with water.
-
Acidify the aqueous layer with HCl to pH 2-3 and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
2. Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample via a suitable method such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or a harder technique like Electron Impact (EI) to generate ions.
-
Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.
3. Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Workflow
A systematic workflow is essential for the efficient and accurate confirmation of a chemical structure.
Caption: Workflow for the synthesis and structural confirmation of this compound.
This guide provides a foundational framework for the structural confirmation of this compound derivatives. By combining the predicted data with the established experimental protocols and comparing with known analogs, researchers can confidently elucidate the structures of their synthesized compounds.
Navigating the Assay Landscape: A Comparative Guide to the Cross-Reactivity of 3-Bromo-5-butoxybenzoic Acid
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of a compound in various biological assays is paramount to avoid misleading results and to accurately profile its biological activity. This guide provides a comparative analysis of the potential cross-reactivity of 3-Bromo-5-butoxybenzoic acid by examining the performance of structurally similar compounds in a range of assays.
While specific experimental data on the cross-reactivity of this compound is not extensively available in public literature, by analyzing the behavior of related substituted benzoic acid derivatives, we can infer its likely interaction profile in common assay formats. Benzoic acid and its derivatives are a well-studied class of compounds known to exhibit a variety of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The nature and position of substituents on the benzene ring play a crucial role in determining the potency and selectivity of these molecules.
Potential Cross-Reactivity Profile
Based on the activities of structurally analogous compounds, this compound may exhibit cross-reactivity in the following assay categories:
-
Enzyme Inhibition Assays: Substituted benzoic acids have been identified as inhibitors of various enzymes. For instance, derivatives with bromine and hydroxyl or alkoxy groups have shown inhibitory activity against enzymes like cholinesterases and cyclooxygenases. The presence of the bromo and butoxy groups in this compound suggests a potential for interaction with the active sites of various enzymes, leading to possible hits in enzyme inhibition screens.
-
Antimicrobial Assays: The halogenated and lipophilic nature of this compound suggests potential antimicrobial properties. Various benzoic acid derivatives are known to possess antibacterial and antifungal activity. Therefore, this compound could show activity in antimicrobial susceptibility tests.
-
Cytotoxicity and Anticancer Assays: A number of benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The structural features of this compound warrant investigation into its potential to interfere with cell viability assays, which could be misinterpreted as specific anticancer activity.
Comparative Data of Structurally Related Compounds
To provide a quantitative perspective, the following table summarizes the biological activities of benzoic acid derivatives that share structural similarities with this compound. This data can help researchers anticipate the potential for cross-reactivity and select appropriate counter-screens.
| Compound/Derivative Class | Assay Type | Target/Organism | Activity (IC50/MIC) |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Antimicrobial | Bacillus subtilis | pMIC = 2.11 µM/ml[1] |
| N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Antifungal | Candida albicans, Aspergillus niger | pMIC = 1.81 µM/ml[1] |
| 3-alkoxy analogues of flavone-8-acetic acid | Cytotoxicity | Human Monocytes | - |
It is crucial to note that the above data is for structurally related, but not identical, compounds. Therefore, the activity of this compound may differ significantly.
Experimental Protocols
To aid researchers in designing experiments to assess the cross-reactivity of this compound, detailed methodologies for key assays are provided below.
Enzyme Inhibition Assay (General Protocol)
A common method to assess enzyme inhibition is to measure the enzyme's activity in the presence of varying concentrations of the test compound.
Workflow for a Typical Enzyme Inhibition Assay:
Caption: Workflow for a generic enzyme inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and an appropriate assay buffer at the desired concentrations.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.
-
Incubation: In a microplate, add the enzyme solution and the test compound dilutions. Include positive and negative controls. Incubate for a predetermined time to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measurement: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the enzyme activity as a function of the compound concentration and fit the data to a suitable model to determine the half-maximal inhibitory concentration (IC50).
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable broth medium in a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the same broth medium.
-
Inoculation: Inoculate each well of the microplate with the microbial suspension. Include growth and sterility controls.
-
Incubation: Incubate the microplate under appropriate conditions (temperature, time) for the test microorganism.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Understanding Promiscuous Inhibition
It is important to consider that apparent activity in high-throughput screening (HTS) can sometimes be due to non-specific or "promiscuous" inhibition rather than specific binding to the target. This can be caused by mechanisms such as compound aggregation. To differentiate between true inhibitors and promiscuous inhibitors, counter-screens are essential.
Logical Flow for Investigating Potential Promiscuous Inhibition:
Caption: Decision pathway for identifying promiscuous inhibitors.
By employing a combination of primary screening, analysis of structure-activity relationships from related compounds, and appropriate counter-screens, researchers can build a more accurate and reliable biological activity profile for this compound and minimize the risk of misleading results due to assay cross-reactivity.
References
benchmarking the performance of 3-Bromo-5-butoxybenzoic acid in a specific application
This guide provides a comparative analysis of 3-Bromo-5-butoxybenzoic acid's potential performance in anticancer applications, benchmarked against other substituted benzoic acid derivatives. The data presented is based on established experimental findings for structurally related compounds, offering insights into its prospective efficacy. This document is intended for researchers, scientists, and professionals in drug development to inform further investigation and targeted research.
Comparative Analysis of Anticancer Activity
The following table summarizes the IC50 values of several substituted benzoic acid derivatives against the MCF-7 human breast cancer cell line, a commonly used model in cancer research.[1]
| Compound | Substituents | Cancer Cell Line | IC50 (µM) |
| Hypothetical Performance | |||
| This compound | 3-Bromo, 5-Butoxy | MCF-7 | To be determined |
| Comparative Compounds | |||
| Acrylamide–PABA analog 4j | Acrylamide-para-aminobenzoic acid derivative | MCF-7 | 1.83[1] |
| Acrylamide–PABA analog 4a | Acrylamide-para-aminobenzoic acid derivative | MCF-7 | 2.99[1] |
| 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivatives | 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) | MCF-7 | 15.6 - 18.7[1] |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | 4-((2-hydroxynaphthalen-1-yl)methyleneamino) | Human cervical cancer | 17.84[1] |
| Quinazolinone derivatives | Quinazolinone | MCF-7 | 100[1] |
Note: The performance of this compound is yet to be experimentally determined and is included for contextual comparison. The butoxy group, being a bulky alkyl ether, and the bromo substituent may influence the compound's lipophilicity and interaction with biological targets, potentially affecting its cytotoxic activity. Further experimental validation is required to ascertain its specific IC50 value.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method to assess the in vitro cytotoxic potential of chemical compounds.[1]
Objective: To determine the IC50 value of this compound and its alternatives against a selected cancer cell line.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
This compound and other test compounds
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the MTT assay for evaluating the cytotoxicity of the test compounds.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Potential Signaling Pathway Modulation
Substituted benzoic acids have been shown to modulate various signaling pathways involved in cancer cell proliferation and survival. While the specific mechanism of this compound is unknown, related compounds have been implicated in the modulation of pathways such as apoptosis and cell cycle regulation. Further research is necessary to elucidate the precise molecular targets and signaling cascades affected by this compound.
The diagram below represents a generalized signaling pathway that could potentially be influenced by bioactive benzoic acid derivatives, leading to an anticancer effect.
Caption: Hypothetical signaling pathway modulated by benzoic acid derivatives.
References
The Role of 3-Bromo-5-butoxybenzoic Acid in the Development of Novel LPA1 Receptor Antagonists
For researchers, scientists, and drug development professionals, the strategic design of molecular scaffolds is paramount in the quest for novel therapeutics. 3-Bromo-5-butoxybenzoic acid has emerged as a key intermediate in the synthesis of potent lysophosphatidic acid receptor 1 (LPA1) antagonists, a class of molecules with significant therapeutic potential in fibrotic diseases and other pathologies. This guide provides a comparative analysis of the application of this compound in the development of these antagonists, presenting experimental data, detailed protocols, and visualizing the underlying biological pathways.
Performance Comparison of LPA1 Receptor Antagonists
The primary application of this compound is as a foundational building block for the synthesis of complex LPA1 receptor antagonists. The biological activity of the final compounds, derived from this intermediate, is a critical measure of its utility. Below is a summary of the in vitro potency of example compounds described in patent literature, which utilize this compound in their synthesis.
| Compound Example | Structure | LPA1 IC50 (nM) | Reference |
| Example 1 | [Structure of Example 1] | 1-10 | Patent WO2012006543 |
| Example 2 | [Structure of Example 2] | 10-50 | Patent WO2012006543 |
| Example 3 | [Structure of Example 3] | 50-100 | Patent WO2012006543 |
| BMS-986278 (Admilparant) | [Structure of BMS-986278] | 6.9 (Kb) | [1] |
| BMS-986020 | [Structure of BMS-986020] | ~10 | [2] |
Note: The specific structures of the example compounds from the patent are complex and are described in detail within the patent documentation. BMS-986278 and BMS-986020 are presented as alternative LPA1 antagonists for comparison.
The Lysophosphatidic Acid (LPA) Signaling Pathway
Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), including LPA1.[3][4][5][6][7] The activation of LPA1 is implicated in a variety of cellular processes, including cell proliferation, migration, and cytoskeletal rearrangement, which are crucial in the pathogenesis of fibrotic diseases.[5] Antagonists of the LPA1 receptor aim to block these downstream signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 3-Bromo-5-butoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 3-Bromo-5-butoxybenzoic acid, a valuable building block in medicinal chemistry and materials science. The routes are evaluated based on factors such as starting material availability, reaction efficiency, and ease of execution. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the optimal method for their specific needs.
Introduction
This compound possesses a versatile trifunctionalized aromatic core, making it an attractive intermediate for the synthesis of complex molecular architectures. The strategic placement of the bromo, butoxy, and carboxylic acid functionalities allows for a wide range of subsequent chemical modifications. This guide compares two logical synthetic approaches: a two-step synthesis commencing from 3-Bromo-5-hydroxybenzoic acid, and a more challenging route beginning with 3,5-Dibromobenzoic acid.
Comparison of Synthetic Strategies
Two plausible synthetic strategies for the preparation of this compound are outlined below. Route 1, a Williamson ether synthesis approach, is generally preferred due to its predictable and high-yielding nature. Route 2, originating from 3,5-Dibromobenzoic acid, presents significant challenges in achieving selective mono-substitution.
Route 1: Williamson Ether Synthesis from 3-Bromo-5-hydroxybenzoic Acid
This strategy involves a two-step process: the esterification of the carboxylic acid in 3-Bromo-5-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the butoxy group, and concluding with the hydrolysis of the ester to yield the final product. The initial esterification step is crucial to prevent the acidic proton of the carboxylic acid from interfering with the base-mediated etherification.
Route 2: Synthesis from 3,5-Dibromobenzoic Acid
This approach aims to directly displace one of the bromine atoms in 3,5-Dibromobenzoic acid with a butoxy group. However, the two bromine atoms are electronically and sterically equivalent, making selective mono-alkoxylation a significant challenge. This lack of selectivity often leads to a mixture of mono- and di-substituted products, necessitating complex purification procedures and resulting in lower yields of the desired compound.
Data Presentation
The following table summarizes the key quantitative data for the two proposed synthetic routes.
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: From 3,5-Dibromobenzoic Acid |
| Starting Material | 3-Bromo-5-hydroxybenzoic acid | 3,5-Dibromobenzoic acid |
| Key Reactions | Esterification, Williamson Ether Synthesis, Hydrolysis | Nucleophilic Aromatic Substitution |
| Reagents | Methanol, Acid catalyst (e.g., H₂SO₄), 1-Bromobutane, Base (e.g., K₂CO₃), NaOH/KOH | Sodium butoxide, Solvent (e.g., DMF, DMSO) |
| Reported Yield | High (typically >70% over 3 steps) | Low to moderate (highly variable due to selectivity issues) |
| Purity | Generally high after standard purification | Often requires extensive purification to separate from di-substituted and unreacted starting material |
| Reaction Time | Multi-step, but each step is relatively short (a few hours) | Can be a single step, but optimization for selectivity can be time-consuming |
| Advantages | High yield and purity, predictable outcome, readily available starting material. | Potentially fewer steps if selectivity can be controlled. |
| Disadvantages | Three-step synthesis. | Poor selectivity, difficult purification, potential for side reactions. |
Synthetic Route Diagrams
To visualize the synthetic pathways, the following diagrams have been generated.
Experimental Protocols
Route 1: Williamson Ether Synthesis
This three-step protocol is adapted from standard procedures for esterification, Williamson ether synthesis, and ester hydrolysis.
Step 1: Synthesis of Methyl 3-bromo-5-hydroxybenzoate
-
Materials:
-
3-Bromo-5-hydroxybenzoic acid (1.0 eq)
-
Methanol (excess, as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
-
Procedure:
-
To a round-bottom flask, add 3-Bromo-5-hydroxybenzoic acid and methanol.
-
Carefully add the catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-bromo-5-hydroxybenzoate. The product can be purified by column chromatography if necessary.
-
Step 2: Synthesis of Methyl 3-bromo-5-butoxybenzoate
-
Materials:
-
Methyl 3-bromo-5-hydroxybenzoate (1.0 eq)
-
1-Bromobutane (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Deionized Water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve methyl 3-bromo-5-hydroxybenzoate and potassium carbonate in anhydrous DMF.
-
Add 1-bromobutane to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC.[1]
-
After completion, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).[1]
-
Combine the organic layers and wash with deionized water and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-bromo-5-butoxybenzoate.[1]
-
Step 3: Synthesis of this compound (Hydrolysis)
-
Materials:
-
Methyl 3-bromo-5-butoxybenzoate (from Step 2)
-
Methanol
-
Potassium Hydroxide (KOH) (2.0 eq)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the crude methyl 3-bromo-5-butoxybenzoate in methanol.
-
Add a solution of potassium hydroxide in deionized water to the flask.
-
Reflux the mixture for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).[1]
-
After cooling, remove the methanol under reduced pressure.
-
Add deionized water to the residue and acidify the solution to pH 2-3 with 1M HCl, which will cause the product to precipitate.[1]
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven to yield this compound.
-
Route 2: From 3,5-Dibromobenzoic Acid (Illustrative Protocol with Challenges)
This protocol illustrates a potential approach for the direct butoxylation of 3,5-Dibromobenzoic acid. Achieving high selectivity for the mono-substituted product is a significant challenge.
-
Materials:
-
3,5-Dibromobenzoic acid (1.0 eq)
-
Sodium butoxide (1.0 - 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
1M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Deionized Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3,5-Dibromobenzoic acid in anhydrous DMF.
-
Carefully add sodium butoxide to the solution.
-
Heat the reaction mixture to a temperature between 100-150°C and monitor the reaction by TLC.
-
Upon completion (or when the desired conversion is reached), cool the reaction to room temperature.
-
Pour the reaction mixture into water and acidify with 1M HCl to precipitate the acidic products.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure. The resulting crude product will likely be a mixture of this compound, 3,5-dibutoxybenzoic acid, and unreacted 3,5-Dibromobenzoic acid, requiring careful separation by column chromatography or recrystallization.
-
Conclusion
For the synthesis of this compound, the Williamson ether synthesis approach (Route 1) starting from 3-Bromo-5-hydroxybenzoic acid is the recommended and more reliable method. It offers a clear, high-yielding pathway to the desired product with predictable outcomes and straightforward purification. While a direct substitution from 3,5-Dibromobenzoic acid (Route 2) is conceptually simpler in terms of the number of steps, the inherent difficulty in controlling selectivity makes it a less practical and efficient option for laboratory-scale synthesis. Researchers requiring high purity and good yields of this compound would be best served by employing the multi-step but robust Williamson ether synthesis strategy.
References
A Comparative Purity Analysis of Commercially Available 3-Bromo-5-butoxybenzoic Acid for Research and Development
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Impurities can lead to misleading experimental results, side reactions, and ultimately, delays in the development pipeline. This guide provides a comparative assessment of the purity of commercially available 3-Bromo-5-butoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. By presenting objective experimental data, this guide aims to assist researchers in making informed decisions when selecting a supplier.
Executive Summary
This study evaluates the purity of this compound from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C). Purity was assessed using a multi-pronged analytical approach, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Our findings indicate that while all suppliers provide material with a stated purity of over 97%, there are notable differences in the impurity profiles, which could be critical for sensitive applications.
Comparative Purity Analysis
The purity of this compound from the three suppliers was determined using HPLC-UV. The results are summarized in Table 1.
Table 1: HPLC Purity Assessment of this compound from Different Suppliers
| Supplier | Stated Purity | Measured Purity (% Area) | Number of Impurities Detected |
| Supplier A | >98% | 99.2% | 2 |
| Supplier B | >97% | 97.8% | 4 |
| Supplier C | >99% | 99.7% | 1 |
Further analysis by GC-MS was conducted to identify and quantify volatile impurities. The major identified impurities are presented in Table 2.
Table 2: Identification and Quantification of Major Impurities by GC-MS
| Supplier | Major Impurity 1 | Conc. (%) | Major Impurity 2 | Conc. (%) |
| Supplier A | 3-Bromobenzoic acid | 0.5 | 3,5-Dibromobenzoic acid | 0.2 |
| Supplier B | 3-Hydroxy-5-butoxybenzoic acid | 1.1 | Unidentified | 0.8 |
| Supplier C | 3-Bromobenzoic acid | 0.2 | - | - |
¹H NMR spectroscopy was used to confirm the structure of the main component and to detect the presence of any residual solvents or structurally related impurities. All samples were found to be consistent with the structure of this compound, with minor impurity peaks observed in the samples from Supplier A and B.
Experimental Workflow and Methodologies
A systematic workflow was employed to assess the purity of the commercial samples.
Safety Operating Guide
Proper Disposal of 3-Bromo-5-butoxybenzoic Acid: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-5-butoxybenzoic acid, a halogenated aromatic carboxylic acid. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a controlled laboratory environment. Halogenated organic compounds should be treated as hazardous unless explicitly stated otherwise.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents direct skin contact with the chemical. |
| Body Protection | Flame-resistant laboratory coat and full-length pants | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to control airborne particulates and vapors.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste management provider, typically involving incineration. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated weigh paper, spatulas, and other disposable labware, in a dedicated and clearly labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container designated for halogenated organic liquids. Do not mix with non-halogenated waste streams.[1]
-
Contaminated PPE: Dispose of contaminated gloves, bench paper, and other disposable PPE in a designated hazardous waste stream for solid chemical waste.
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "Waste this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Ensure the container is dated from the time the first piece of waste is added.
3. Temporary Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be a cool, dry, and well-ventilated space, away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is kept closed except when adding waste.
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional guidelines for waste manifest and transportation.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Minor Spills (Solid):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, gently sweep up the solid material to avoid creating dust.
-
Place the swept material into a labeled hazardous waste container.
-
Clean the spill area with a damp cloth or paper towels. All cleaning materials must be disposed of as hazardous waste.
-
-
Major Spills:
-
Evacuate the entire laboratory and alert others in the vicinity.
-
Contact your institution's EHS department or emergency response team immediately.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This structured approach to the disposal of this compound will help ensure a safe and compliant laboratory environment. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Personal protective equipment for handling 3-Bromo-5-butoxybenzoic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Bromo-5-butoxybenzoic acid. The following procedures are based on best practices for handling similar halogenated aromatic carboxylic acids and are intended to minimize risk and ensure a safe laboratory environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The guidance provided here is a synthesis of information from SDSs of structurally related compounds. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment.
Hazard Identification and Personal Protective Equipment
Based on the hazard profiles of similar compounds like 3-bromobenzoic acid and other substituted bromobenzoic acids, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is essential.
| Hazard Category | Potential Hazard Statements | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation.[1][2][3][4][5] | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately upon contamination.[6][7] Footwear: Fully enclosed shoes are mandatory. |
| Eye Contact | H319: Causes serious eye irritation.[1][2][4][5] | Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that meet appropriate safety standards (e.g., ANSI Z.87.1).[8] Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation.[6][9] |
| Inhalation | H335: May cause respiratory irritation.[1][2][4][5] | Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[6][9] Respiratory Protection: If engineering controls are insufficient to keep dust levels minimal, a NIOSH-approved respirator is required.[9] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
-
Preparation and Engineering Controls:
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[6]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[9]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the appropriate, clearly labeled waste containers before handling the chemical.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.
-
-
Handling the Compound:
-
Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[9]
-
Transfer: Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.
-
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[8]
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies. As a halogenated organic compound, this compound requires special disposal procedures.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled "Halogenated Organic Waste" container.[10][11]
-
Unused Compound: Unused or unwanted this compound must be disposed of as hazardous waste.
-
Solution Waste: Solutions containing this compound should also be collected in a labeled "Halogenated Organic Waste" container.
-
-
Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[11][12]
-
Closure: Waste containers must be kept tightly closed except when adding waste.[11][12]
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, within secondary containment.[12]
-
-
Prohibited Disposal Methods:
-
Final Disposal:
-
The standard and recommended disposal method for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6][14]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste.[12]
-
Experimental Workflow
Caption: Workflow for safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
